Rubidium
Description
Structure
2D Structure
Properties
IUPAC Name |
rubidium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNJRXAVVLDKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064686 | |
| Record name | Rubidium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064686 | |
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Molecular Weight |
85.468 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rubidium appears as a soft silvery metal. Shipped in very limited quantities sealed in a copper tube and over packed in a wooden box. Used in electronics., A soft and silver-like metal; Tarnishes in air; Reacts violently with water; [CAMEO] | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Rubidium | |
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CAS No. |
7440-17-7, 15438-27-4, 22438-27-3 | |
| Record name | RUBIDIUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1439 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Rubidium | |
| Source | CAS Common Chemistry | |
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| Record name | Rubidium | |
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| Record name | Rubidium, isotope of mass 106 | |
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| Record name | Rubidium, isotope of mass 103 | |
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| Record name | Rubidium | |
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| Record name | Rubidium | |
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| Record name | Rubidium | |
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| Record name | Rubidium | |
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| Record name | RUBIDIUM | |
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Advanced Synthetic Methodologies and Material Fabrication of Rubidium Compounds
Synthesis of Rubidium-Containing Inorganic Compounds
The synthesis of inorganic compounds incorporating this compound often involves techniques that facilitate the controlled incorporation of the highly reactive alkali metal into various matrices and structures.
Alkali Metal Doping Strategies in Metal Oxides (e.g., Cerium Dioxide, Magnesium Oxide)
Alkali metal doping in metal oxides like cerium dioxide (CeO₂) and magnesium oxide (MgO) is a strategy used to modify their electronic and catalytic properties. The introduction of alkali metals, including this compound, can generate surface color centers and influence catalytic activity.
For magnesium oxide, the addition of small amounts of low ionization energy metals, such as this compound, to the surface has been studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. psu.edursc.orgrsc.org Under experimental conditions, the added metal atoms can become ionized, with the released electrons trapped at the surface, forming one-electron (Fs⁺) and two-electron (Fs) color centers. psu.edursc.org These Fs⁺ paramagnetic centers are similar to those generated by γ- or UV irradiation of the solid. psu.edu The characteristics of the EPR spectra, such as linewidth and saturation properties, are dependent on the nature of the added metal. psu.edu While a less intense line in the spectra is attributed to subsurface F⁺ centers, no hyperfine interaction between the F centers and the surface alkali-metal cations was observed in some studies. psu.edu The interaction of alkali metals with the MgO surface leads to the formation of surface Fs centers. psu.edu
This compound doping has also been explored in cerium dioxide. For instance, Rb-promoted nanocrystalline Co₃O₄-CeO₂ catalysts have been prepared by impregnating Co₃O₄-CeO₂ with an aqueous solution of Rb₂CO₃, followed by calcination. researchgate.net This method allows for the incorporation of this compound into the mixed metal oxide system, influencing its catalytic performance in reactions such as N₂O decomposition. researchgate.net The doping of Rb did not lead to the blocking of the catalyst pore structure or the agglomeration of nanorods in Rb–Cu/CeO₂ catalysts, which favored an increase in active sites on the catalyst surface. acs.org
Preparation of this compound Salts of Phosphotungstic Acid
This compound salts of phosphotungstic acid (PTA) are a class of heteropoly compounds with potential applications in electrochemical devices and catalysis. researchgate.netresearchgate.net The synthesis of RbₓH₃₋ₓPW₁₂O₄₀ (where 1 ≤ x ≤ 3) can be carried out by neutralizing an aqueous solution of PTA with a solution of RbCl. researchgate.netmdpi.com This method allows for the controlled substitution of protons in phosphotungstic acid with this compound ions. The resulting salts can be obtained as powders, typically white or white-gray in color after drying. researchgate.net Characterization techniques such as energy-dispersive X-ray spectroscopy (EDX) and particle size analysis can be used to analyze the composition and properties of the synthesized salts. researchgate.net
This compound salts of phosphotungstic acid have also been investigated for their ability to capture this compound ions, highlighting their potential in separation processes. rsc.org Adsorbents based on phosphotungstic acid functionalized on supports like carbon have shown superior uptake capacity for Rb⁺ ions. rsc.org
Development of Novel this compound-Containing Oxide-Ion Conductors
The development of novel this compound-containing oxide-ion conductors is an active area of research driven by their potential applications in solid oxide fuel cells, gas sensors, and catalysts. electronicsforu.comj-parc.jpsciencedaily.comisct.ac.jp this compound's large ionic radius is expected to lead to expanded lattice structures and larger free volumes in crystalline oxides, potentially reducing the activation energy for oxide-ion transport. electronicsforu.comisct.ac.jp
Researchers have investigated various this compound-containing oxides through computational screening and experimental validation. electronicsforu.comj-parc.jpsciencedaily.comisct.ac.jpacs.org For example, the palmierite-type Rb₅BiMo₄O₁₆ has been identified as a high oxide-ion conductor. electronicsforu.comj-parc.jpsciencedaily.comisct.ac.jpacs.org Its synthesis and characterization have shown high oxide-ion conductivity, attributed to factors such as the presence of large Rb atoms, the arrangement and rotation of MoO₄ tetrahedra, and the anisotropic thermal vibration of oxygen atoms. electronicsforu.com
Synthesis of such materials typically involves methods like solid-state reactions or other routes followed by detailed structural analysis, conductivity measurements, and stability tests. electronicsforu.comsciencedaily.comisct.ac.jp The high conductivity observed in Rb₅BiMo₄O₁₆ at temperatures as low as 300 °C suggests its potential for use in intermediate-to-low temperature solid oxide fuel cells. isct.ac.jpacs.org
Organometallic this compound Chemistry: Synthetic Routes and Characterization
Organometallic this compound chemistry involves compounds containing a direct bond between this compound and a carbon atom. These compounds are generally less common and of more limited utility compared to organolithium or organosodium compounds, partly due to competition from the more readily available and conveniently reactive organolithium reagents. wikipedia.org
Synthetic routes to organothis compound compounds often involve methods analogous to those used for other heavier alkali metals, such as potassium and cesium. wikipedia.org These can include transmetallation reactions, where an organic group is transferred from another metal (e.g., mercury or lithium) to this compound. wikipedia.org For instance, organothis compound compounds can be prepared by treating organolithium compounds with this compound alkoxides. wikipedia.org Another historical method involved synthesis from organomercury compounds. wikipedia.org
Direct metalation, where the pure alkali metal reacts with an organic molecule, is a common method for synthesizing organometallic compounds, including those of alkali metals. mt.com The reaction between an alkali metal and an organohalide can produce an organometallic compound through metathesis. numberanalytics.com
Organothis compound compounds are typically highly polar due to the significant electronegativity difference between carbon and this compound. wikipedia.org This polarity can lead to polymeric structures in simple organothis compound compounds, resulting in poor solubility in many solvents. wikipedia.org
Characterization of organometallic compounds, including those of this compound, often requires specialized techniques due to their sensitivity to air and moisture. libretexts.org Schlenk techniques and inert atmosphere environments are commonly employed for synthesis, isolation, and handling. libretexts.org Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are valuable for characterizing the structure and bonding in these compounds. libretexts.org Solid-state structures can be determined using single-crystal X-ray diffraction, providing detailed information at the molecular level. libretexts.org
Recent research has explored the synthesis and characterization of novel organometallic this compound complexes, such as this compound enediamide complexes derived from bulky 1,4-diazadienes. acs.org These complexes can be synthesized by the metalation of appropriate ligands with excess metallic this compound in coordinating solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME). acs.org Characterization involves spectroscopic methods and single-crystal X-ray diffraction studies to elucidate their molecular and crystal structures. acs.org
Another example is the synthesis of molecular this compound hydrido-magnesiates from bis(amido)alkyl magnesiates. acs.org These reactions can yield compounds like [RbMgN'₂H]₂. acs.org Characterization techniques such as NMR spectroscopy and X-ray diffraction are crucial for confirming the formation and structure of these novel organometallic species. acs.org
Nanoscale this compound Material Synthesis
The synthesis of this compound-containing materials at the nanoscale has gained interest for various applications, including catalysis, optoelectronics, and biomedicine. Nanoscale materials often exhibit unique properties compared to their bulk counterparts due to their high surface area and quantum confinement effects.
Novel this compound copper halide colloidal nanocrystals with reduced dimensions, such as Rb₂CuX₃ (X = Br, Cl), have been synthesized using room-temperature methods under ambient conditions. rsc.orgrsc.orgqut.edu.au These methods are considered cost-effective and scalable. rsc.orgqut.edu.au The nanocrystals exhibit one-dimensional crystal structures and show promising photoluminescence properties, making them candidates for optoelectronic applications like lighting and potentially water sterilization or air purification. rsc.orgrsc.orgqut.edu.au Characterization techniques such as powder X-ray diffraction (XRD) with Rietveld refinement and solid-state NMR (e.g., ⁸⁷Rb MAS NMR) are used to confirm phase purity and structural details. rsc.orgqut.edu.au
This compound-containing bioactive glass nanoparticles (Rb-BGNs) with particle sizes below 100 nm have also been prepared. istanbul.edu.trresearchgate.net These nanoparticles have been suggested as effective bioactive fillers for bone regeneration applications. istanbul.edu.trresearchgate.net
Green Synthesis Approaches for this compound Nanoparticles
Green synthesis approaches for nanoparticles emphasize the use of environmentally friendly and sustainable methods, avoiding toxic chemicals and high energy consumption. researchgate.netdergipark.org.trmdpi.com This aligns with the growing demand for eco-conscious chemical synthesis.
Green synthesis has been explored for the preparation of this compound-based nanoparticles (RbNPs). For instance, RbCl-doped magnesium oxide (MgO) nanoparticles have been synthesized using grape juice as a natural reducing and stabilizing agent. istanbul.edu.trresearchgate.net This method utilizes phytochemicals present in the plant extract to facilitate the formation of nanoparticles. researchgate.net Characterization of these nanoparticles involves techniques such as powder XRD, Fourier Transform Infrared (FTIR) spectroscopy, EDX, photoluminescence, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to assess their size, morphology, composition, and properties. researchgate.net The average particle size of RbCl-doped MgO nanoparticles synthesized using grape juice was reported to be around 14.28 nm. researchgate.net
Another example of green synthesis involves the preparation of this compound-based nanoparticles using extracts from the moss Abietinella abietina. istanbul.edu.trdergipark.org.trresearchgate.net This approach utilizes the biochemical components of the moss extract for the synthesis of RbNPs. istanbul.edu.trdergipark.org.tr Characterization using techniques like Field Emission Scanning Electron Microscopy (FESEM), Dynamic Light Scattering (DLS), EDX, UV/VIS, and FTIR spectroscopy helps to determine the particle size, morphology, elemental composition, and functional groups present in the nanoparticles. istanbul.edu.trdergipark.org.tr RbNPs synthesized using Abietinella abietina extract have been reported with an average particle size of about 70 nm. dergipark.org.trresearchgate.net
These green synthesis methods offer a promising route for producing this compound nanoparticles with potential applications in various fields, including biomedical research. istanbul.edu.trdergipark.org.trresearchgate.net
Fabrication of this compound-Doped Bioactive Glass Nanoparticles for Material Science Applications
This compound-doped bioactive glass nanoparticles (BGNs) are being explored for various material science applications, particularly in the field of biomaterials. The incorporation of this compound into bioactive glasses is investigated to potentially enhance their properties.
One common method for synthesizing Rb-containing BGNs is the sol-gel process. A modified Stöber method has been successfully employed to synthesize monodispersed spherical BGNs with incorporated this compound researchgate.netfau.de. This method typically involves preparing precursor solutions, often using chemicals like tetraethyl orthosilicate (B98303) (TEOS) and calcium nitrate, and introducing a this compound source, such as a this compound salt or alkoxide, during the process researchgate.netresearchgate.net. The sol-gel process allows for the facile incorporation of various ions into the glass composition rsc.org.
Research findings indicate that incorporating this compound into bioactive glass nanoparticles can influence their properties, such as hydroxyapatite-forming ability in simulated body fluid (SBF) researchgate.netfau.deresearchgate.net. Studies have shown that Rb-doped BGNs can exhibit enhanced apatite-forming ability compared to this compound-free BGNs researchgate.netfau.de. For instance, one study reported improved apatite-forming ability after 3 days of immersion in SBF for BGNs with 5 mol% nominal this compound substitution researchgate.net.
While the synthesis methods aim for specific this compound content, studies have noted that the actual this compound content in the synthesized nanoparticles can be lower than the nominal or designed concentrations researchgate.netfau.de. Despite this, even a small incorporation of this compound can lead to improved properties researchgate.netresearchgate.net.
Mesoporous bioactive glass nanoparticles (MBGNs) are also synthesized, often using microemulsion-assisted sol-gel processes, and can be doped with various ions, including this compound, to tailor their properties mdpi.comnih.gov. These materials possess characteristics like high surface area and pore volume, which are beneficial for various applications mdpi.com.
Thin Film Deposition Techniques for this compound-Based Systems
The deposition of thin films containing this compound is crucial for applications ranging from optics to electronics and atomic physics experiments. Various techniques are employed depending on the desired film composition, structure, and application.
Atomic Layer Deposition (ALD) has emerged as a versatile technique for depositing this compound-containing thin films. ALD offers precise control over film thickness and allows for the deposition of conformal coatings on complex 3D structures researchgate.netuminho.ptmdpi.com. The use of alkali metal tert-butoxides, including this compound t-butoxide, as precursors has enabled the ALD of this compound-containing compounds researchgate.netrsc.org. This method facilitates the deposition of new and exploratory types of compounds that may be challenging to obtain by other synthesis routes researchgate.net. Proof-of-concept studies have demonstrated the deposition of this compound in Rb-Ti-O and Rb-Nb-O systems using ALD researchgate.netrsc.org. ALD can achieve controlled this compound content, both in doping levels (e.g., up to 20% in Rb:TiOx) and as a major component (in Rb:NbOx) researchgate.netrsc.org. ALD has also been used to deposit protective Al₂O₃ ultra-thin films on the internal walls of this compound vapor cells to improve their lifetime by preventing the disappearance of this compound vapor uminho.ptmdpi.comuminho.pt.
Other vacuum deposition techniques are also utilized for this compound and its compounds. Thermal evaporation and sputtering (DC and RF) are listed as suitable methods for depositing thin films of this compound and this compound compounds like this compound chloride (RbCl) and this compound iodide (RbI) tedpella.comneyco.fr. These techniques involve vaporizing or sputtering the source material in a vacuum environment, which then condenses onto a substrate to form a thin film tedpella.commdpi.com. The choice of technique and source material depends on the specific this compound compound and the desired film properties tedpella.comneyco.fr. For instance, thermal evaporation of this compound fluoride (B91410) (RbF) has been used as a post-deposition technique to incorporate this compound into CuInSe₂ films for solar cell applications scielo.org.coredalyc.org.
Pulsed-laser deposition (PLD) is another physical deposition method where a laser beam ablates a target material to deposit thin films in a vacuum chamber mdpi.com. While not specifically detailed for this compound compounds in the provided snippets, PLD is a general technique applicable to various materials.
The morphology and reliability of thin films are significantly influenced by the deposition technique employed mdpi.com. Physical and chemical deposition methods are used to achieve high-quality thin films mdpi.com.
Crystal Growth Methodologies for this compound Compounds
The growth of single crystals of this compound compounds is essential for fundamental research and various applications, particularly those requiring materials with specific structural, optical, or electrical properties. Different crystal growth techniques are employed based on the characteristics of the this compound compound.
Solution growth techniques are widely used for growing crystals of this compound compounds. The slow evaporation solution growth technique (SEST) is a common method, where the this compound compound is dissolved in a solvent, and crystals are formed as the solvent slowly evaporates rsc.orgsemanticscholar.orgsciensage.info. This method has been successfully used to grow single crystals of this compound hydrogen succinate (B1194679) hydrate (B1144303) (RbHSH) rsc.org. The process typically involves preparing a saturated solution of the starting materials, such as this compound hydroxide (B78521) hydrate and succinic acid in double distilled water, followed by slow evaporation at controlled temperatures rsc.org. Seed crystals can be obtained and then used to grow larger crystals over a period of time rsc.orgsemanticscholar.org. Solution growth methods have also been used for growing L-leucine doped this compound sulfate (B86663) (LLRS) crystals semanticscholar.orgsciensage.inforesearchgate.net.
Melt growth techniques are also employed for this compound compounds, particularly for materials that melt congruently. The Czochralski technique and fluxed melt techniques have been utilized in studies of this compound niobates and this compound tantalates nih.gov. These methods involve melting the constituent materials and then solidifying them under controlled conditions to form single crystals nih.gov. The choice of technique depends on factors such as the melting behavior of the compound, volatility of components, and desired crystal size nih.gov. The vertical Bridgman method has been used to grow europium-activated this compound calcium bromide scintillators, such as Rb₄CaBr₆:Eu and RbCaBr₃:Eu osti.gov. This method involves melting the material in a sealed ampoule and then slowly moving the ampoule through a temperature gradient to control solidification and crystal growth osti.gov.
Molecular dynamics simulations can also provide insights into crystal nucleation and growth processes in liquid this compound, studying the formation of ordered phases from a liquid state aip.org.
Detailed research findings from crystal growth studies include characterization of the grown crystals using techniques like powder and single crystal X-ray diffraction (XRD), FTIR, UV-Vis spectroscopy, thermal analysis, and mechanical testing to assess their structural, optical, thermal, and mechanical properties rsc.orgsemanticscholar.orgsciensage.inforesearchgate.net. For example, studies on RbHSH crystals grown by SEST have characterized their triclinic structure, optical transparency, thermal stability, and electrical properties rsc.org. Similarly, characterization of L-leucine doped this compound sulfate crystals grown by the solution method has provided information on their orthorhombic structure, optical band gap, and mechanical strength semanticscholar.orgsciensage.inforesearchgate.net.
Data tables are often included in research publications to detail experimental parameters for crystal growth, such as temperatures, growth rates, and material compositions, as well as properties of the resulting crystals, including lattice parameters, diffraction data, and measured physical properties nih.govosti.gov.
Advanced Spectroscopic and Characterization Techniques for Rubidium Systems
High-Resolution Atomic and Molecular Spectroscopy of Rubidium
High-resolution spectroscopy techniques are essential for probing the fine details of this compound's atomic structure, overcoming broadening effects that can obscure spectral features.
Saturated Absorption Spectroscopy of this compound Isotopes (e.g., 85Rb, 87Rb)
Saturated absorption spectroscopy (SAS) is a Doppler-free technique widely used to study the hyperfine structure of this compound isotopes, particularly 85Rb and 87Rb. berkeley.eduarxiv.orgresearchgate.netresearchgate.net This method overcomes the Doppler broadening that typically dominates the absorption spectra of atomic vapors at room temperature. berkeley.eduaapt.orgresearchgate.netsandiego.edu By using a strong "pump" beam to saturate transitions for atoms with zero velocity along the beam path and a weaker "probe" beam to measure absorption, SAS reveals sharp, sub-Doppler features corresponding to individual hyperfine transitions. berkeley.eduaapt.org
Studies utilizing SAS have precisely measured the hyperfine splittings in the ground and excited states of both 85Rb and 87Rb. berkeley.eduresearchgate.net For instance, measurements have determined the hyperfine splitting of the 52S1/2 ground state for 85Rb to be approximately 3.035 GHz and for 87Rb to be approximately 6.835 GHz. These measurements are crucial for applications such as frequency stabilization of lasers and the development of atomic clocks. hu-berlin.desocratica.com The natural abundance of this compound isotopes is approximately 72.2% for 85Rb and 27.8% for 87Rb. researchgate.netsacher-laser.com SAS spectra clearly show distinct peaks corresponding to the transitions of each isotope. arxiv.orgresearchgate.net
Doppler Broadened Absorption Resonance Line Analysis
Doppler broadening arises from the thermal motion of atoms in a vapor, causing a range of Doppler shifts that broaden spectral lines into a Gaussian-like profile. aapt.orgresearchgate.netuni-siegen.de While saturated absorption spectroscopy is used to eliminate this effect for high-resolution studies, analyzing the Doppler-broadened profile itself can provide information about the atomic vapor, such as its temperature. researchgate.netsandiego.eduuni-siegen.de
The width of the Doppler-broadened line is proportional to the square root of the temperature and inversely proportional to the atomic mass. uni-siegen.de At room temperature (around 300 K), the Doppler broadening for this compound on the D lines (at 780 nm and 795 nm) is significantly larger than the natural linewidth and the hyperfine splitting of the excited state, causing overlap of hyperfine transitions in a simple absorption spectrum. aapt.orguni-siegen.de Analysis of the Doppler-broadened profile, often by fitting a Gaussian function, allows for the estimation of the vapor temperature. researchgate.netphyslab-wiki.com
Hyperfine Structure Characterization and Manipulation
The hyperfine structure of this compound atoms results from the interaction between the nuclear magnetic dipole moment (and electric quadrupole moment for nuclei with spin I > 1/2) and the magnetic and electric fields produced by the electrons. aapt.orgsocratica.com Both 85Rb (I = 5/2) and 87Rb (I = 3/2) possess nuclear spin, leading to hyperfine splitting of their energy levels. berkeley.eduaapt.orghu-berlin.de The ground state (52S1/2) splits into two hyperfine levels, characterized by the total atomic angular momentum quantum number F. For 87Rb, the ground state splits into F=1 and F=2 levels, while for 85Rb, it splits into F=2 and F=3 levels. berkeley.eduaapt.orghu-berlin.de The excited states, such as the 52P1/2 (D1 line) and 52P3/2 (D2 line), also exhibit hyperfine splitting into multiple F' levels. berkeley.eduhu-berlin.de
Detailed characterization of these hyperfine energy levels is performed using high-resolution spectroscopic techniques like SAS. berkeley.eduresearchgate.net The frequency differences between these levels are precisely measured. researchgate.net
Manipulation of the hyperfine states is crucial for various applications, including laser cooling, atomic clocks, and quantum information processing. hu-berlin.desocratica.comsoton.ac.ukbgu.ac.il Techniques such as optical pumping, which uses laser light to selectively transfer atoms between hyperfine levels, and coherent population trapping (CPT) or stimulated Raman adiabatic passage (STIRAP), which create coherent superpositions of hyperfine states, are employed to control the population distribution and coherence within the hyperfine manifold. soton.ac.ukbgu.ac.il Coherent manipulations of the this compound atom ground state have been achieved using direct microwave radiation and Raman laser systems. bgu.ac.il
Table 1: Selected Hyperfine Splittings for this compound Isotopes
| Isotope | State | Hyperfine Splitting (MHz) | Source |
| 85Rb | 52S1/2 | 3035.73 berkeley.edu | berkeley.edu |
| 87Rb | 52S1/2 | 6834.68 berkeley.edu | berkeley.edu |
| 85Rb | 52P3/2 | 25.01 (A coefficient) aapt.org | aapt.org |
| 87Rb | 52P3/2 | 84.85 (A coefficient) aapt.org | aapt.org |
Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) of This compound-87 (B1240521) (87Rb) for Ion Transport Studies in Model Systems
Nuclear Magnetic Resonance (NMR) spectroscopy, and its application in Magnetic Resonance Spectroscopy (MRS), can be used to study the behavior of 87Rb nuclei. 87Rb is an NMR-active nucleus with a nuclear spin of I = 3/2. openmedscience.com
While less common than NMR studies of more sensitive nuclei, 87Rb NMR has been applied to investigate ion transport, particularly in model biological systems. This compound can act as a congener for potassium in biological systems, and 87Rb is more sensitive to NMR detection than the naturally abundant potassium isotope, 39K. openmedscience.com
Studies have utilized 87Rb NMR to measure this compound concentrations in biological tissues, such as rat skeletal muscle, in vivo. portlandpress.comnih.gov By using chemical shift reagents to differentiate between intracellular and extracellular this compound signals, researchers can monitor the movement of this compound ions across cell membranes. openmedscience.com This allows for the assessment of ion transport systems, such as sodium- and potassium-activated adenosine (B11128) triphosphatase (Na+/K+-ATPase) activity, by observing changes in intracellular this compound concentration over time. portlandpress.comnih.gov The NMR-based method for measuring this compound concentration has been found to correlate with other techniques like flame atomic absorption spectroscopy. portlandpress.comnih.gov
Table 2: 87Rb NMR Application Example
| Application Area | System Studied | Key Finding | Source |
| Ion Transport Studies | Rat skeletal muscle (in vivo) | Measured this compound concentration to assess Na+/K+-ATPase activity. portlandpress.comnih.gov | portlandpress.comnih.gov |
Electron Spin Resonance (ESR) Spectroscopy for this compound-Containing Materials
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique used to study materials with unpaired electrons. While Rb+ ions are diamagnetic (having no unpaired electrons), ESR can be applied to study this compound-containing materials where this compound is involved in paramagnetic species or interacts with centers containing unpaired electrons.
ESR has been used to study solvated alkali metal atoms, including this compound, in organic amines like ethylamine. aip.orgrsc.org In these solutions, the ESR spectra can show hyperfine patterns resulting from the interaction of an unpaired electron with the this compound nucleus (85Rb and 87Rb). aip.org A sharp single line resonance near the center of the hyperfine pattern has also been observed and attributed to the solvated electron. aip.org Analysis of the hyperfine patterns provides information about the spin density at the this compound nucleus and the structure of the solvated species. aip.org
ESR spectroscopy has also been employed to investigate defects in irradiated this compound compounds. For example, ESR has been used to study N4- molecular ions formed in single-crystal this compound azide (B81097) (RbN3) after irradiation. aps.org Although the paramagnetic species here is based on nitrogen, the this compound matrix influences the formation and behavior of these defects, which are characterized by their ESR spectra. aps.org
Furthermore, ESR transitions of this compound atoms attached to superfluid helium nanodroplets have been studied, revealing hyperfine shifts in the ESR spectra caused by the helium environment. nih.gov These shifts provide insights into the interaction between the this compound atom and the surrounding helium atoms. nih.gov
Advanced Diffraction Techniques for Structural Elucidation of this compound Compounds
Diffraction techniques, such as X-ray diffraction and neutron diffraction, are fundamental tools for determining the crystal structure of this compound compounds. These techniques provide information about the arrangement of atoms in the solid state, bond lengths, bond angles, and crystallographic parameters. nih.govrsc.org
X-ray diffraction is widely used for structural characterization of crystalline materials. It relies on the scattering of X-rays by the electron clouds of atoms. nih.govrsc.org This technique is effective for locating heavier atoms like this compound in a crystal structure. rsc.org Numerous this compound compounds, including simple salts, oxides, and more complex coordination compounds, have had their structures determined using X-ray diffraction. For instance, the crystal structure of this compound sesquioxide (Rb4O6) has been characterized as body-centered cubic with the same structure type as Pu2C3 and Cs4O6. wikipedia.org this compound telluride (Rb2Te) exists in multiple polymorphs with different crystal structures, including an antifluorite type structure and a PbCl2 type structure, as determined by diffraction studies. wikipedia.org
Neutron diffraction complements X-ray diffraction, particularly for locating lighter atoms like hydrogen and distinguishing between elements with similar numbers of electrons. nih.govrsc.org Neutrons scatter from the atomic nuclei, and the scattering length varies irregularly across the periodic table and even between isotopes. nih.gov This makes neutron diffraction valuable for studying this compound compounds containing light elements or for distinguishing between this compound isotopes in a structure, although this is less common for structural determination compared to studying hydrogen positions. Neutron diffraction has been used in conjunction with X-ray diffraction to refine the structures of this compound compounds, such as this compound guanidinate (RbCN3H4), allowing for the experimental localization of hydrogen positions which are difficult to determine with X-rays alone. researchgate.netiucr.org High-pressure synthesis of this compound superhydrides has also utilized synchrotron X-ray powder diffraction to explore their crystal structures under extreme conditions. aps.org
Electron diffraction is another technique that can be used for structural studies, particularly for very small crystals or thin films. nih.govrsc.org
Table 3: Diffraction Studies on Selected this compound Compounds
| Compound | Technique(s) Used | Key Structural Finding | Source |
| This compound sesquioxide (Rb4O6) | Not explicitly stated in source, but implies crystallographic study | Body-centered cubic structure, Pu2C3 type. wikipedia.org | wikipedia.org |
| This compound telluride (Rb2Te) | Implies diffraction for structural characterization | Exists in polymorphs, including antifluorite and PbCl2 types. wikipedia.org | wikipedia.org |
| This compound guanidinate (RbCN3H4) | Powder X-ray diffraction, Neutron powder and single-crystal X-ray diffraction | Orthorhombic space group Pnma, localization of hydrogen positions. researchgate.netiucr.org | researchgate.netiucr.org |
| This compound superhydrides (e.g., RbH9) | Synchrotron X-ray powder diffraction, Density functional theory calculations | Characterization of crystal structures of superhydride phases formed under high pressure. aps.org | aps.org |
| This compound azide (RbN3) | Implies crystallographic characterization | Matrix for studying defects by ESR, structure relevant to defect formation. aps.org | aps.org |
Surface and Nanostructure Analysis of this compound Systems
The analysis of this compound at surfaces and in nanostructures requires techniques capable of atomic-scale resolution and sensitivity to surface structure and composition. STM, LEED, and LEEM are powerful tools employed for this purpose, offering complementary information about the arrangement and behavior of this compound atoms in various environments.
Scanning Tunneling Microscopy (STM) of this compound Interfaces
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that provides real-space imaging of conductive surfaces with atomic resolution bruker-nano.jparxiv.org. It operates by scanning a sharp conductive tip across the surface and measuring the tunneling current between the tip and the sample bruker-nano.jp. This current is highly sensitive to the tip-sample distance and the local electronic density of states of the surface arxiv.org.
STM has been utilized to investigate this compound at interfaces, providing detailed information about its adsorption sites, ordering, and electronic effects. For instance, STM studies have been conducted on this compound blue bronze, Rb₀.₃MoO₃, to observe the charge density wave (CDW) phenomenon at low temperatures and in ultra-high vacuum (UHV) arxiv.org. High-resolution STM images revealed both the molecular lattice and the CDW superlattice, demonstrating the capability of STM to probe complex electronic orders in this compound-containing materials arxiv.org. These studies also highlighted the significant role of surface Rb atom concentration in determining the surface nesting vector and the periodicity of the CDW modulation, with experimental inhomogeneities in the wavevector observed by STM being consistent with calculated changes based on Rb content arxiv.org.
STM has also been employed to study this compound intercalation in epitaxial monolayer graphene on SiC(0001) arxiv.orgrsc.org. STM images have confirmed the formation of ordered this compound superstructures intercalated between the graphene layer and the buffer layer arxiv.orgrsc.org. Specifically, STM has resolved both a (2 × 2) and a (√3 × √3)R30° ordering of intercalated Rb atoms, providing direct visualization of their arrangement arxiv.orgrsc.orgresearchgate.net. Cross-sectional analysis of STM images has indicated an increase in the graphene-buffer layer separation upon Rb intercalation, consistent with the presence of an intercalated Rb layer researchgate.net. STM studies have also shown that Rb atoms reside below the topmost graphene layer, rather than on the surface, which is consistent with strong graphene diffraction spots observed in LEED researchgate.net.
Furthermore, STM has been used in the study of this compound iodide (RbI) deposited on metal surfaces like Ag(111) and Au(111) uoregon.edu. These studies have revealed the formation of ultrathin insulating RbI films capable of decoupling adsorbates from the metal substrate uoregon.edu. STM and STS (Scanning Tunneling Spectroscopy) have shown a bistable crystal structure for RbI monolayers on Ag(111), with one structure being a novel type not found in bulk RbI uoregon.edu. STM has also been applied to study this compound-doped metal-free phthalocyanine (B1677752) monolayers on Au(111), where Rb doping affected the molecular adsorption geometry, leading to a hexagonal unit cell for the coadsorption and the observation of highly ordered Rb-induced protrusions at the benzene (B151609) sites of adsorbed molecules diva-portal.org.
Low-Energy Electron Diffraction (LEED) for this compound Overlayers and Intercalation
Low-Energy Electron Diffraction (LEED) is a surface-sensitive technique used to determine the crystallographic structure of surfaces and adsorbed layers caltech.edu. By analyzing the diffraction pattern of a beam of low-energy electrons scattered from a surface, information about the surface unit cell and the presence of ordered overlayers can be obtained caltech.edu.
LEED has been extensively used to characterize the structural ordering of this compound overlayers and intercalated structures. Studies on the interface formation between this compound fluoride (B91410) (RbF) and the Ge(111)c(2×8) surface utilized LEED to identify different interface types depending on the growth temperature aps.org. Sublimation of RbF at 750 K resulted in a (3×1) symmetry observed by LEED, attributed to a chemisorbed submonolayer of Rb aps.org. An epitaxial RbF overlayer with Rb bound to the substrate was observed at 500 K, while room-temperature growth led to a disordered layer aps.org.
LEED has been a crucial technique in the study of this compound intercalation in graphene and other layered materials arxiv.orgrsc.orgaps.orgaps.org. For Rb-intercalated bilayer graphene on 6H-SiC(0001), LEED experiments revealed a clear (2 × 2) pattern, identical to that of the bulk graphite (B72142) intercalation compound C₈Rb, indicating a regular arrangement of Rb atoms between the graphene layers aps.orgaps.org. The evolution of the LEED pattern upon Rb deposition on epitaxial graphene on SiC(0001) at room temperature has shown the appearance of additional diffraction spots corresponding to ordered Rb superstructures, specifically (2 × 2) and (√3 × √3)R30° periodicities with respect to graphene arxiv.orgrsc.orgresearchgate.net. These LEED patterns confirm the formation of well-ordered alkali-metal layers intercalated below the topmost graphene layer arxiv.orgrsc.org.
LEED has also been used in conjunction with other techniques to study ordered this compound phases on metal surfaces, such as Ru(0001) uni-giessen.denih.gov. These studies utilize LEED to determine the surface unit cell and structural arrangements of adsorbed Rb atoms.
Low-Energy Electron Microscopy (LEEM) for this compound Intercalation Dynamics
Low-Energy Electron Microscopy (LEEM) is a surface imaging technique that uses a beam of low-energy electrons to illuminate the sample and forms an image from the elastically backscattered electrons westlake.edu.cn. LEEM is particularly well-suited for studying surface processes, including phase transitions, growth dynamics, and intercalation phenomena, often in real-time westlake.edu.cnresearchgate.netcells.es.
LEEM has provided valuable insights into the dynamics of this compound intercalation in layered materials, especially graphene arxiv.orgrsc.org. LEEM is a powerful technique for investigating intercalation processes due to the energy-dependent coupling of incoming electrons to interlayer states, which leads to characteristic modulations in the reflectivity (LEEM-IV spectra) arxiv.orgrsc.orgresearchgate.net. The number of dips in the LEEM-IV spectrum can correspond to the number of freestanding graphene layers arxiv.org.
Theoretical and Computational Chemistry of Rubidium Systems
Quantum Mechanical Simulations of Rubidium Atomic and Molecular Systems
Quantum mechanical simulations are essential for understanding the electronic structure and dynamics of this compound atoms and small molecules. These simulations can accurately calculate energy levels, transition frequencies, and the intricate details of hyperfine structure, as well as model interactions like cold collisions and photoassociation.
Energy Level Calculations and Transition Frequencies
Calculations of energy levels and transition frequencies in this compound atoms are fundamental for various applications, including atomic clocks and precision spectroscopy. Theoretical methods, such as ab initio calculations based on many-body perturbation theory (MBPT), have reached a high level of sophistication, with predictions for lifetimes of excited states showing excellent agreement with experimental results. wm.edu For instance, the predicted lifetime for the 7s level in this compound is 88.3 ns, which aligns well with experimental findings. wm.edu These calculations are crucial for understanding the wave functions of the atom and the impact of correlation corrections. wm.edu Measurements of absolute transition frequencies of highly excited Rydberg states of ⁸⁷Rb, for principal quantum numbers ranging from 45 to 124, have been performed using techniques like Rydberg Electromagnetically Induced Transparency (EIT). These measurements, with an accuracy of ≤ 2 MHz, are valuable for applications in quantum information processing, quantum simulation, and quantum sensing with Rydberg atoms. researchgate.net Comparisons between calculated and measured transition frequencies for Rydberg states help validate theoretical models and provide accurate data for various applications. arxiv.org
Hyperfine Structure Modeling and Theoretical Predictions
The hyperfine structure of an atom arises from the interaction between the atomic electrons and the magnetic moment of the nucleus. wm.eduarxiv.org Theoretical modeling of this interaction provides insights into the electronic wave functions, particularly their values at the nucleus. wm.edu High-precision calculations of the hyperfine structure for nS₁/₂ and nP₁/₂ states of alkali-metal atoms, including this compound, have been performed using methods like the all-orders correlation potential method. researchgate.net These calculations demonstrate that relative correlation corrections decrease rapidly with increasing principal quantum number and tend towards constant, non-zero values for highly excited states. researchgate.net This trend allows for high-accuracy predictions of hyperfine constants, with uncertainties typically within 0.1% for most considered S₁/₂ states of this compound. researchgate.net Experimental measurements of hyperfine splitting, such as in the 6S₁/₂ excited level of this compound using two-photon absorption spectroscopy, provide crucial data for comparison with theoretical predictions and help to test the quality of computed wave functions. wm.eduarxiv.org The Breit-Rabi formula is a notable theoretical model used to describe the energy shift in the ground-state manifold due to external magnetic fields, particularly useful for understanding the "clock transition" which has no first-order Zeeman shift. steck.us
Cold Collisions and Photoassociation Processes in this compound Dimers and Trimers
The study of cold collisions and photoassociation processes involving this compound atoms is a significant area of research, particularly in the context of creating ultracold molecules and Bose-Einstein condensates. Ultracold this compound atoms can be trapped and subsequently photoassociated to form molecules in excited states. wikipedia.org Photoassociation is a resonant light-assisted collision process where two colliding atoms absorb a photon and form an excited molecule. arxiv.org This technique is particularly effective at ultralow temperatures and has contributed significantly to the study of ultracold atoms and molecules. arxiv.org It serves as a general approach for forming molecules. arxiv.org The formation of ultracold molecules in deeply bound ro-vibrational levels of the electronic ground state can be achieved through a two-step process: photoassociation into an excited electronic state followed by relaxation via spontaneous emission. aps.org While photoassociation is often most effective at large internuclear separations, where spontaneous emission to deeply bound levels is less probable, techniques like using atom-molecule Feshbach resonances can enhance the free-bound Franck-Condon overlap. arxiv.org this compound dimers (Rb₂) are formed when this compound vapor is cooled or through the combination of two this compound atoms on the surface of helium nanodroplets. wikipedia.org The this compound trimer (Rb₃) has also been observed on the surface of helium nanodroplets. wikipedia.org Theoretical work and experiments study dithis compound, which contains two this compound atoms and has two active valence electrons. wikipedia.org
Density Functional Theory (DFT) Applications for this compound-Based Materials
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of materials. It has been widely applied to study this compound-based materials, providing insights into their behavior in various applications, such as electronics and energy storage.
Electronic Structure Analysis of this compound-Intercalated Graphene
This compound intercalation in graphene, where Rb atoms are inserted between graphene layers, is of significant interest for applications in electronics, energy storage, and catalysis. arxiv.orgcnr.itrsc.org DFT calculations are instrumental in understanding the structural and electronic properties of these intercalated systems. diva-portal.orgresearchgate.netrsc.org Studies using DFT have shown that this compound intercalation leads to substantial n-type charge transfer doping of the graphene layer, resulting in a downward shift of the Dirac point. arxiv.orgrsc.orgrsc.org The intercalation process can lead to the formation of ordered structures of Rb atoms between graphene layers, such as (2 × 2) and (√3 × √3)R30° superstructures, which have been revealed through a combination of experimental techniques and DFT calculations. arxiv.orgcnr.itrsc.orgrsc.org DFT helps to demonstrate that Rb atoms intercalate the topmost graphene layer but not the buffer layer in epitaxial graphene on SiC(0001). arxiv.org The electronic band structure calculations using DFT can resemble experimental observations, providing a theoretical basis for understanding the changes in graphene's electronic properties upon this compound intercalation. diva-portal.orgnih.gov
Computational Screening and Prediction of Oxide-Ion Conductivity in this compound Compounds
Computational methods, including DFT and bond-valence-based energy calculations, are increasingly used to accelerate the discovery and prediction of materials with desirable properties, such as high oxide-ion conductivity. techbriefs.comsciencedaily.comresearchgate.netnih.gov this compound-containing oxides are being explored as potential high-performance oxide-ion conductors. techbriefs.comsciencedaily.comisct.ac.jp Since the Rb⁺ cation is relatively large, crystalline Rb-containing oxides are expected to have larger lattices and free volumes, which could lead to lower activation energy for oxide-ion conductivity. techbriefs.comsciencedaily.com Computational screening of numerous this compound-containing oxides using bond-valence-based energy calculations has identified palmierite-type oxide materials as having relatively low energy barriers for oxide-ion migration. techbriefs.comsciencedaily.com For example, computational and experimental studies have identified Rb₅BiMo₄O₁₆ as a rare this compound-containing oxide-ion conductor exhibiting exceptionally high conductivity. techbriefs.comsciencedaily.comisct.ac.jp DFT calculations can be used to understand the ionic conduction pathways and mechanisms in complex oxide-ion conductors. nih.gov
Molecular Dynamics Simulations of this compound-Containing Phases
Molecular Dynamics (MD) simulations are powerful tools for investigating the structural and dynamical properties of materials at the atomic scale. For this compound-containing phases, MD simulations have been employed to study various states, including liquid and solid phases, often under varying conditions of temperature and pressure.
Studies utilizing MD simulations have examined the structure of molten this compound chloride (RbCl), comparing results from rigid ion and polarizable ion models with experimental neutron scattering data. These simulations showed good agreement with experimental partial pair radial distribution functions, indicating that the models capture the essential structural features of the molten salt. The primary effect of ion polarization in these simulations was found to be on the dynamical properties rather than the static structure. tandfonline.com
MD simulations have also been applied to investigate liquid this compound itself. Comparisons between simulated liquid this compound and Lennard-Jones fluids have highlighted significant differences in their dynamical properties, particularly concerning the propagation of sound modes. Liquid this compound has been shown to support sound modes at much shorter wavelengths compared to rare gas liquids or the Lennard-Jones fluid, a difference attributed mainly to the interatomic potential of this compound. nist.govnih.gov
Furthermore, first-principles molecular dynamics simulations have been used to study liquid this compound under high pressures. These simulations have explored the effects of compression on structural and electronic properties along the melting curve. Results have shown good agreement with experimental pair distribution functions over a range of pressures. These studies have also provided insights into pressure-induced electronic transitions, such as the s-d transition, which influences the structural changes observed in liquid this compound under compression. aps.orgaps.org MD simulations have also been used to study supercooled liquid states of this compound, investigating properties like the pair-correlation function, self-diffusion coefficient, and transverse-current correlation as functions of temperature. scilit.com
Molecular dynamics simulations have also been utilized to study phase transitions in more complex this compound-containing compounds, such as Rb₂ZnCl₄. Simulations based on ab initio potential-energy surfaces have been used to model structural relaxations and phase transitions, yielding results for transition temperatures and structural details that show close agreement with experimental data. unl.edu
Here is a summary of some this compound-containing phases studied using Molecular Dynamics simulations:
| Phase | Property Studied | Key Finding |
| Molten this compound Chloride (RbCl) | Structure and dynamics (rigid vs. polarizable models) | Good agreement with experimental radial distribution functions; polarization affects dynamics more than structure. tandfonline.com |
| Liquid this compound | Density fluctuations, sound modes, diffusion | Supports short-wavelength sound modes; interatomic potential is key difference from Lennard-Jones fluids. nist.govnih.gov |
| Liquid this compound (high pressure) | Structural and electronic properties, s-d transition | Agreement with experimental structure; s-d transition related to structural changes under compression. aps.orgaps.org |
| Supercooled Liquid this compound | Pair-correlation, diffusion, transverse current | Correlation between diffusion and pair-correlation evolution with temperature. scilit.com |
| Rb₂ZnCl₄ | Phase transitions, structural relaxations | Accurate prediction of transition temperatures and structures based on ab initio potentials. unl.edu |
Computational Modeling of Quantum Many-Body Systems with this compound
This compound atoms, particularly the isotope This compound-87 (B1240521) (Rb), are widely used in experiments involving ultracold atoms and Bose-Einstein condensates (BECs) due to their favorable properties for laser cooling and trapping. quera.comwashington.edu Computational modeling is essential for understanding and predicting the behavior of these quantum many-body systems, which exhibit complex interactions and collective phenomena.
Computational frameworks, often involving solving the multi-component Gross-Pitaevskii equation, are developed to simulate the ground state solutions of spinor BECs of Rb under various external conditions, such as inhomogeneous magnetic fields. diva-portal.org These models help characterize ground states and assess the validity of approximations like the single-mode approximation. diva-portal.org
This compound atoms trapped in optical lattices or optical tweezer arrays are used to realize and simulate various quantum many-body models, including the Bose-Hubbard model and quantum spin models. core.ac.uk Computational modeling supports the design and interpretation of experiments involving these systems.
A significant application of this compound in quantum many-body systems is in the field of quantum simulation. Arrays of individually trapped neutral this compound atoms are used as programmable quantum simulators to emulate the quantum dynamics of other physical systems, such as magnetic materials. pasqal.compasqal.com By exciting this compound atoms to Rydberg states, strong, long-range interactions can be engineered between them, enabling the realization of programmable Ising-type quantum spin models. pasqal.comharvard.eduarxiv.org Computational modeling is crucial for benchmarking experimental results and understanding the complex many-body dynamics observed in these Rydberg atom arrays, including phase transitions into spatially ordered states. pasqal.comarxiv.org
Computational approaches, including tensor networks and other numerical techniques, are employed to simulate these this compound-based quantum simulators, especially for system sizes that are challenging for classical computation. quera.comcore.ac.uk These models help explore phenomena like quantum phase transitions and the generation of entangled states. core.ac.ukharvard.edu
The use of this compound in creating BECs also facilitates the study of fundamental properties of condensation and superfluidity, and BECs are increasingly used as quantum simulators to model condensed matter systems. mit.edu Computational studies contribute to understanding the behavior of these condensates in various potentials, such as optical lattices. mit.edu
Computational modeling of strongly interacting Rydberg gases of this compound atoms is also an active area of research, focusing on the excitation and dynamics of these systems near quantum degeneracy. researchgate.net These models often simplify the complex atomic level schemes into effective two-level systems for computational tractability. researchgate.net
Here is a summary of key areas in the computational modeling of quantum many-body systems with this compound:
| System Type | Focus of Modeling | Computational Methods Used | Key Applications |
| Rb Spinor Bose-Einstein Condensates | Ground states, dynamics under magnetic fields, validity of approximations | Solving Gross-Pitaevskii equation | Understanding low-energy dynamics, spin textures, magnetometry. diva-portal.org |
| Ultracold Rb atoms in Optical Lattices/Tweezers | Realization of quantum many-body models (e.g., Bose-Hubbard, spin models) | Various numerical techniques, including those for quantum quench dynamics. core.ac.uk | Quantum simulation of condensed matter systems. core.ac.ukmit.edu |
| Rb Rydberg Atom Arrays | Quantum spin models (e.g., Ising), many-body dynamics, phase transitions | Tensor networks, benchmarking with experimental results. quera.compasqal.comarxiv.org | Programmable quantum simulation, exploring complex quantum phenomena. pasqal.comharvard.eduarxiv.org |
| Strongly Interacting Rb Rydberg Gases | Excitation and dynamics near quantum degeneracy | Models often using effective two-level systems. researchgate.net | Understanding collective behavior and interactions in highly excited states. researchgate.net |
Quantum Technologies and Fundamental Atomic Physics with Rubidium
Bose-Einstein Condensation (BEC) of Rubidium Atoms
Bose-Einstein Condensation (BEC) is a state of matter formed when a gas of bosons is cooled to temperatures very close to absolute zero, causing a large fraction of the bosons to occupy the lowest quantum state and exhibit macroscopic quantum phenomena. wikipedia.org This compound-87 (B1240521) atoms, which are bosons, were famously used in the first successful creation of a gaseous BEC in 1995 by Eric Cornell and Carl Wieman, an achievement for which they shared the Nobel Prize in Physics in 2001 with Wolfgang Ketterle. wikipedia.orggsu.edu
Experimental Realization and Control of this compound BECs
The experimental realization of this compound BECs involves several stages of cooling and trapping. Typically, the process begins with laser cooling in a magneto-optical trap (MOT), which slows down and cools the atoms from a vaporized gas to microkelvin temperatures. bates.edugakushuin.ac.jpmit.edu Sub-Doppler cooling techniques can further reduce the temperature below the Doppler limit. bates.edu
Following laser cooling, the atoms are transferred to a magnetic trap. bates.edu Magnetic traps utilize inhomogeneous magnetic fields to confine the atoms based on their magnetic moment. However, simple magnetic traps can have a "hole" at the field minimum, leading to atom loss due to Majorana spin flips. bates.educore.ac.uk Techniques like the Quadrupole-Ioffe Configuration (QUIC) trap or rotating the magnetic field are employed to overcome this issue and provide stable confinement. bates.educore.ac.uk
The final stage of cooling involves evaporative cooling, where the most energetic atoms are selectively removed from the trap, leaving behind a colder, denser cloud. gsu.edubates.edu As the temperature decreases and the atomic density increases, the atoms reach the phase transition point where they condense into a BEC. scielo.brebsco.com
Experimental setups often use a double magneto-optical trap system to collect a large number of atoms in an ultrahigh vacuum environment before transferring them to the magnetic trap for evaporative cooling. gakushuin.ac.jpscielo.br Recent advancements include faster BEC production schemes using techniques like temporal dark MOTs and dimple traps to optimize loading and evaporation processes. optica.org The Cold Atom Laboratory (CAL) on the International Space Station has also successfully created and observed this compound BECs in microgravity for extended durations. wikipedia.org
Control over this compound BECs is achieved through precise manipulation of the trapping potentials and applied fields. Optical traps, created by focused laser beams (optical tweezers) or optical lattices (periodic arrays of laser light), offer highly controllable environments for BECs. quera.comqotlabs.orgaps.org These traps can be shaped and adjusted dynamically, allowing for the creation of various geometries and potentials to study different physical phenomena. github.iosussex.ac.uk Magnetic fields, including radio-frequency and microwave fields, are also used for controlling the internal spin states of the atoms within the BEC. sussex.ac.ukuni-heidelberg.de
Collective Excitations and Vortex States in this compound BECs
This compound BECs, as macroscopic quantum objects, exhibit collective excitations, which are correlated movements of the atoms within the condensate. These excitations can be probed and studied by applying inhomogeneous oscillatory forces or abruptly changing the trapping potential. aps.orgfu-berlin.de Experiments have observed phonon-like excitations and modes with different angular momenta and energies, demonstrating that these excitations persist longer in the condensed phase compared to uncondensed clouds. aps.orgarxiv.org
Vortex states, characterized by a circulating flow of the superfluid-like condensate around a central core of zero density, are another fascinating collective phenomenon observed in this compound BECs. gsu.edufu-berlin.de The creation and manipulation of vortices allow for the investigation of superfluidity and topological defects in these quantum systems. Experiments have successfully demonstrated the creation of vortex states in this compound BECs. gsu.edu
Quantum Many-Body Physics Phenomena in this compound Condensates
This compound BECs serve as versatile platforms for exploring a wide range of quantum many-body physics phenomena. The ability to precisely control interatomic interactions, trapping potentials, and internal states allows researchers to simulate and study complex quantum systems. github.ioictp.it
Studies on this compound BECs have investigated far-from-equilibrium many-body dynamics, the characterization of entanglement in quantum many-body systems, and the behavior of quasi-1D systems with controllable spin degrees of freedom. uni-heidelberg.de Phenomena such as spin waves, vector solitons, and the dynamics driven by inter-atomic collisions are explored. uni-heidelberg.de this compound BECs are also used to study quantum phase transitions, including the Kibble-Zurek mechanism, which describes the formation of topological defects during a quench across a phase transition. gatech.edu Furthermore, they are employed in analogue gravity applications to simulate quantum field theory in curved spacetimes and to explore quantum information theoretic protocols and entanglement-based quantum tomography. github.io The study of quantum mixtures using this compound BECs allows for the investigation of phenomena like mixed phases of superfluids and Mott insulators, impurities, and polarons. unifi.it
Neutral-Atom Quantum Computing Utilizing this compound
Neutral atoms, including this compound, are a leading platform for building quantum computers. quera.compasqal.compostquantum.com Their identical nature, well-defined energy levels, and the ability to trap and manipulate them individually make them excellent candidates for qubits. quera.comwm.edu
This compound Atoms as Qubits in Optical Traps and Lattices
In neutral-atom quantum computing, individual this compound atoms are used as qubits, with quantum information encoded in their internal energy states, typically hyperfine ground states. quera.comquera.comqotlabs.orgpostquantum.com These atoms are trapped and held in place by arrays of highly focused laser beams known as optical tweezers or in periodic structures created by interfering laser beams called optical lattices. quera.comquera.comqotlabs.orgpostquantum.comquantumcomputingreport.com
Optical tweezers allow for the creation of arbitrary 1D, 2D, and 3D arrangements of individual atoms, providing a high degree of flexibility in designing quantum registers. qotlabs.orgpasqal.com These arrays can be dynamically reconfigured. qotlabs.org Optical lattices offer a scalable approach to trapping large numbers of atoms in a periodic structure. aps.orgaps.org Researchers have demonstrated the ability to trap and manipulate hundreds or even thousands of this compound atoms in such arrays. aps.orgpasqal.comaps.org
Controlling individual atoms in these traps requires precise laser systems for cooling, trapping, and manipulating their internal states. quera.comquantumcomputingreport.com Single-atom resolution and control are crucial for implementing quantum operations and reading out qubit states. aps.orgaps.org
Rydberg State Engineering for Quantum Gate Implementation
A key mechanism for creating entanglement and implementing quantum gates in neutral-atom quantum computers with this compound is the excitation of atoms to highly excited Rydberg states. quera.compostquantum.comaps.orgaps.org Rydberg atoms have significantly larger electron orbitals and exaggerated properties, including enormous electric dipole moments, leading to strong, long-range interactions between atoms separated by several micrometers. quera.compostquantum.comaps.orguqiitd.orgstrath.ac.uk
This strong interaction gives rise to the Rydberg blockade effect, where the excitation of one atom to a Rydberg state prevents nearby atoms within a certain radius from also being excited to a Rydberg state. postquantum.comaps.org This blockade is a fundamental resource for implementing two-qubit gates, such as controlled-Z or controlled-NOT gates. postquantum.comaps.org By applying precisely timed laser pulses, researchers can leverage the Rydberg blockade to create entanglement between targeted atoms. aps.org
Scalability and Coherence Aspects in this compound-Based Quantum Systems
Neutral atom quantum computing, which often utilizes individual neutral this compound atoms as qubits, is emerging as a promising paradigm due to its potential for scalability, coherence, and reconfigurability. pasqal.com this compound-based quantum computing offers advantages including the potential for scalability and long coherence times. quera.com Pasqal's technology, leveraging individual neutral atoms, offers unparalleled advantages in scalability, coherence, and reconfigurability. pasqal.com Neutral atom quantum computing excels in scalability, potentially supporting thousands of qubits, and allows for customizable atom arrangements. pasqal.com These systems also maintain quantum information for longer periods, reducing errors, and enable efficient interactions between qubits through all-to-all connectivity. pasqal.com
Research is ongoing to optimize the use of this compound in quantum computing, addressing challenges such as the need for precise control over the trapping and manipulation of individual atoms. quera.com Advances in improving system coherence and leveraging multichannel amplification could potentially scale up to incorporate even more atoms. arxiv.org This contributes to the understanding of quantum tunneling in large-mass objects and opens a pathway to addressing the fundamental question of how large a mass can exhibit tunneling effects. arxiv.org This achievement sets the pace for advancing quantum coherence to the macroscopic scale. quantumsystemsaccelerator.org Researchers have demonstrated extended coherence times for quantum superposition at optical frequencies. quantumsystemsaccelerator.org
Analog Quantum Computation and Tensor Network Simulations with this compound Atoms
This compound atoms are often used in the construction of neutral-atom quantum computers. quera.com The energy levels and hyperfine structure of this compound-87, in particular, make it suitable for trapping and manipulating as qubits. quera.com By using lasers and magnetic fields, this compound atoms can be cooled to near absolute zero and trapped in optical lattices, where they can be individually controlled and entangled. quera.com The largest publicly available quantum computer uses this compound neutral atoms as qubits, with devices allowing for the configuration of arrays with up to 256 neutral atom qubits. quera.com
A this compound neutral atom array can be simulated at small scales with a tensor network, which has proven helpful in early attempts to verify the results of analog quantum computation. quera.com Although classical processing limits the scalability of these tensor networks, using them will help build confidence in the accuracy of large-scale computation with this compound neutral atoms. quera.com Tensor networks are a powerful computational tool for simulating quantum circuits and representing quantum states and operations in a compact form. pennylane.ai They are particularly useful for large-scale simulations of quantum circuits, especially when the degree of entanglement remains manageable. pennylane.ai In the context of this compound-based quantum computers, individual this compound atoms can physically represent a tensor network map, with tensors represented by atoms and networks rendered by the Rydberg blockade radius. quera.com Tensor networks can be mapped to devices like the 256-atom "Aquila" quantum computer, and can also be used to verify the fidelity of computation on such devices. quera.com
Analog quantum computers are devices where a specific class of models is implemented "natively" on the quantum hardware, including optical lattices of neutral atoms and Rydberg tweezers. arxiv.org These systems allow the simultaneous, time-dependent continuous control of pairwise interactions of all available qubits. arxiv.org Benchmarking and entanglement estimation are being performed with analog Rydberg quantum simulators using atoms, reaching high entanglement entropy regimes where exact classical simulation becomes impractical. researchgate.net
This compound Atomic Clocks and Frequency Standards
This compound-based atomic clocks are among the most accurate timekeeping devices known. quera.com A this compound frequency standard owes its outstanding accuracy and superb stability to a unique frequency control mechanism, using the resonant transition frequency of the Rb87 atom (6,834,682,614 Hz) as a reference against which an oscillator output is compared. madeinbroke.com This output is multiplied to the resonance frequency and used to drive a microwave cavity where the atomic transition is detected electro-optically. madeinbroke.com The detector is used to lock the oscillator output, ensuring its medium and long-term stability. madeinbroke.com
This compound frequency standards have become the dominant type of atomic clock due to their combination of practicality and good performance, spanning applications from low-cost commercial devices to ruggedized tactical units and high stability space clocks for global navigation systems. wriley.com They offer an attractive combination of practicality and performance. wriley.com
Principles of this compound Gas Cell Frequency Standards
Traditional this compound atomic frequency standards are of the this compound gas cell type, which are small, light, and inexpensive due to the absence of a vacuum system, magnet poles, or atomic beams. pku.edu.cn The core component of a gas cell frequency standard physics package is the gas cell, a mm to cm-scale chamber made of transparent glass containing alkali atoms (this compound or cesium) that is simultaneously interrogated by both a light source and microwave radiation. arxiv.org The Rb atoms are confined in an inert buffer gas in a small glass cell. wriley.com
Commercial this compound frequency standards operate by disciplining a crystal oscillator to the this compound hyperfine transition of 6.8 GHz. wikipedia.org The intensity of light from a this compound discharge lamp that reaches a photodetector through a resonance cell drops when the this compound vapor is exposed to microwave power near the transition frequency. wikipedia.org The crystal oscillator is stabilized to the this compound transition by detecting this light dip while sweeping an RF synthesizer through the transition frequency. wikipedia.org
In a typical setup, an rf-discharge lamp emits spectral lines. inrim.it This light passes through a filter cell, which shapes the optical spectrum to efficiently produce an atomic signal via optical pumping. inrim.it The light then enters a resonance cell inside a microwave cavity tuned to the 87Rb atom's hyperfine resonance frequency. inrim.it As a consequence of optical pumping, the population of atoms in the absorbing hyperfine level is reduced, making the vapor somewhat transparent to the light. inrim.it When microwaves are applied at the hyperfine resonance frequency, atoms return to the absorbing state, increasing light absorption and decreasing transmitted light intensity. inrim.it This change in intensity corresponds to the atomic clock signal, used in a feedback loop to lock the microwave source to the atomic resonance frequency. inrim.it
The gas cell contains this compound gas at low pressure, and an inert buffer gas (e.g., argon) is introduced to reduce the effect of collisions among this compound atoms, allowing for longer oscillation lifetimes. nist.gov Atomic collisions, as well as the light and microwave signals acting simultaneously, can cause frequency shifts that depend on the composition, temperature, and pressure of the buffer gas and the intensity of the light. nist.gov
Optical Pumping and State Selection in this compound Clocks
Optical pumping is a process that uses photons to redistribute the states occupied by a collection of atoms, altering their distribution among energy states from the thermal equilibrium distribution. indiana.edu In this compound atomic clocks, optical pumping ensures state selection. madeinbroke.com The atoms are prepared in a particular hyperfine atomic state by optical pumping using a this compound spectral lamp. wriley.com
For optical pumping in a this compound beam clock, a 87Rb lamp produces specific spectral lines. edpsciences.org After passing through an 85Rb enriched atomic filter, only certain light is retained and used to pump 87Rb atoms to a desired state. edpsciences.org This design, widely used in traditional this compound gas cell clocks, is much more compact. edpsciences.org The same optical lamp can be used to detect the population of a specific state of 87Rb atoms. edpsciences.org Multiple photo-detectors are placed around the detection region, and the maximum fluorescence occurs when the microwave signal is at the resonance frequency of the hyperfine transition, which can be used to feedback control the output frequency of a quartz oscillator. edpsciences.org
In the vapor-cell atomic clock, a signal from an oscillator is used to generate microwave power for the microwave cavity, corresponding to the 87Rb atom transition frequency. aip.org This enters the cavity to generate an absorption signal detected by a photodetector. aip.org A servo circuit processes the absorption signal to modulate the oscillator's output frequency by generating an error signal, ultimately locking the oscillator to the 87Rb atomic reference frequency. aip.org The optical detection method involves monitoring the transmission intensity in a resonance cell using a photodetector. aip.org When the this compound in the cell approaches equilibrium from optical pumping, and microwaves are applied at the hyperfine resonance frequency, magnetic resonance occurs between specific sublevels of the ground state. aip.org
The light from the lamp is crucial as it generates the atomic signal via optical pumping and monitors the atoms' absorption of microwaves. inrim.it The light also influences the clock's output frequency via the ac Stark shift. inrim.it
Research on Advanced Frequency Stability and Accuracy
Enhancing the frequency stability of this compound atomic clocks is a key research area. Researchers have adopted approaches including internal adjustments to improve frequency drift. mdpi.com For example, using an external cavity diode laser locked to the this compound atomic absorption peak can achieve high-frequency stability. mdpi.com New frequency-locking algorithms are employed to eliminate frequency jumps caused by light shift effects, enhancing precision and accuracy. mdpi.com
The frequency accuracy and stability of disciplined this compound atomic clocks are measured using specialized instruments, with reference frequencies traceable to standards like UTC, ensuring the precision of the evaluation benchmark. mdpi.com The standard deviation of the clock error between a steered this compound atomic clock and UTC can be significantly improved. mdpi.com For instance, standard deviations better than 2.568 nanoseconds have been achieved, with peak-to-peak values improving to within 11.358 ns. mdpi.com Frequency stability can be reduced to levels like 3.06 × 10−13 at 100,000 seconds, demonstrating significant improvement in long-term stability through discipline. mdpi.com
Research indicates that correcting this compound clock output signals with the help of an external time source, such as GNSS signals, is necessary to effectively improve their accuracy and stability. mdpi.com This not only improves long-term stability but also results in output signals that are better synchronized with standards like UTC. mdpi.com Comparisons of frequency deviation data show that estimations from corrected longwave time-difference data are much closer to those estimated from UTC-measured clock differentials than to uncorrected data. mdpi.com The standard deviation of longwave time difference data can be significantly reduced after correction, indicating improved stability and accuracy for estimating this compound clock adjustment. mdpi.com
The low aging rate of some this compound frequency standards, such as <5x10-14/day, is exceptionally smooth and modelable. excelitas.com While commercial this compound clocks are generally less accurate than cesium atomic clocks which serve as primary frequency standards, this compound clocks are often used as secondary frequency standards. wikipedia.org However, with aging accounted for, the one-day stability of this compound standards can be comparable to or even surpass that of cesium frequency standards in some operational procedures. nasa.gov
Research also focuses on addressing long-term frequency drifts arising from factors like the temperature coefficient of the resonance cell and light shift effects under laser pumping conditions, which can be controlled by fine-tuning the cell's buffer gas content. spiedigitallibrary.org The AC Stark shift or "light shift" induced by the pump light field is a major source of instabilities in optically pumped atomic clocks. spiedigitallibrary.org Fluctuations in pump light intensity or frequency can translate into clock instabilities. spiedigitallibrary.org Optimizing the start-up characteristics of this compound atomic clocks is also important in engineering applications, with research exploring the effect of light intensity on frequency accuracy and proposing methods for active optimization. aip.org
Advanced Light-Matter Interactions with this compound Vapor
This compound vapor provides a versatile medium for studying and applying advanced light-matter interactions, including phenomena like slow and stored light and nonlinear optics.
Slow and Stored Light Phenomena in this compound Systems
This compound vapor is widely used to demonstrate and investigate slow and stored light phenomena, often based on the principle of Electromagnetically Induced Transparency (EIT). EIT allows light to propagate through an otherwise opaque medium with a dramatically reduced group velocity. researchgate.net
In this compound vapor, EIT is typically achieved by using a strong "control" laser field to create a quantum coherence between atomic energy levels. spiedigitallibrary.org A weak "signal" pulse, tuned to a specific transition, can then pass through the vapor with a significantly reduced speed. researchgate.netspiedigitallibrary.org By rapidly turning off the control field, the signal light pulse can be stopped and its information "stored" within the atomic coherence of the this compound atoms. researchgate.net Turning the control field back on allows the stored light pulse to be retrieved. researchgate.net
These phenomena are of significant interest for quantum information processing, quantum communication, and the development of optical buffers and quantum memories. researchgate.netspiedigitallibrary.org Experiments have characterized the efficiency of slow and stored light as a function of parameters like this compound density, pulse duration, and control field intensity. researchgate.net
Nonlinear Optics with this compound Vapors
This compound vapor is a well-known medium for nonlinear optical effects, particularly near its atomic transition frequencies. repositorioinstitucional.mxredalyc.org Nonlinear optics describes the interaction of light with matter where the response of the medium is not linearly proportional to the electric field of the light.
When intense light interacts with this compound vapor, it can induce nonlinear effects due to the nonlinear susceptibility of the atoms. repositorioinstitucional.mx This can lead to phenomena such as self-focusing, self-defocusing, four-wave mixing, and harmonic generation. repositorioinstitucional.mx The nonlinearity in metal vapors like this compound can be enhanced by using buffer gases and laser frequencies resonant with electronic transitions. repositorioinstitucional.mx
Studies have investigated the vectorial nonlinear properties of this compound vapor, considering the effects of atomic coherence and light polarization. redalyc.org These effects are important for applications such as optical switching and the generation of entangled photon pairs. repositorioinstitucional.mxaip.org
Chip-Scale this compound Vapor Cells and Integrated Photonics for Quantum Applications
A significant trend in quantum technology is the miniaturization and integration of atomic systems onto chips. This compound vapor cells are being developed at the chip scale, often integrated with photonic structures, for various quantum applications. arxiv.orghuji.ac.iloptica.org
Chip-scale atomic devices leverage microfabrication techniques to create small vapor cells containing this compound atoms. nih.govhuji.ac.il These cells can be integrated with on-chip photonic components like waveguides and resonators, which are used to guide and manipulate light interacting with the atoms. aip.orgarxiv.orghuji.ac.iloptica.org This integration offers advantages in terms of size, cost, power consumption, and scalability. huji.ac.il
Advanced Materials Science and Engineering Applications of Rubidium
Superconducting Materials Incorporating Rubidium
The incorporation of this compound into various material matrices has led to the discovery of new superconducting phases and the enhancement of existing ones. The large size of the this compound ion can effectively expand the crystal lattice of host materials, a factor that is often correlated with an increase in the superconducting transition temperature (Tc).
Graphene, a two-dimensional allotrope of carbon, has been a subject of intense research for its remarkable electronic properties. While pristine graphene does not exhibit superconductivity, the intercalation of alkali metals, including this compound, between its layers has been shown to induce this quantum phenomenon. rsc.org The process of intercalation involves inserting this compound atoms between the graphene sheets, which results in a significant transfer of charge to the graphene, leading to a strong n-type doping. arxiv.orgrsc.org
Research has demonstrated that this compound-intercalated bilayer graphene can exhibit a metallic interlayer state, which is associated with superconductivity in such compounds. arxiv.orgrsc.org The intercalation process alters the electronic band structure of graphene, creating conditions favorable for the formation of Cooper pairs, the charge carriers responsible for superconductivity. The arrangement of the intercalated this compound atoms can form ordered superstructures, such as (2 × 2) and (√3 × √3)R30° periodicities relative to the graphene lattice, which influence the final electronic properties of the material. rsc.orgresearchgate.net
Theoretical calculations based on density functional theory combined with Eliashberg theory suggest that this compound-intercalated bilayer graphene (C6RbC6) is expected to be a superconductor with estimated critical temperatures ranging from 5.47 K to 14.56 K. rsc.org These studies indicate that the Cooper pairing in these materials can be described by a standard phonon-mediated scenario. rsc.org
Table 1: Properties of this compound-Intercalated Graphene
| Property | Description | Source(s) |
|---|---|---|
| Intercalation Effect | Strong n-type doping of the graphene layer. | arxiv.orgrsc.org |
| Resulting Structures | Formation of (2 × 2) and (√3 × √3)R30° superstructures. | rsc.orgresearchgate.net |
| Electronic State | Induces a metallic interlayer state associated with superconductivity. | arxiv.orgrsc.org |
| Predicted Tc | 5.47–14.56 K for C6RbC6. | rsc.org |
| Superconducting Mechanism | Believed to be phonon-mediated. | rsc.org |
Beyond graphene, this compound has been a key element in the exploration of other classes of superconducting materials.
Fullerides: The discovery of superconductivity in alkali metal-doped C60, known as fullerides, opened a new chapter in materials science. This compound-containing fullerides, such as Rb3C60, are well-known superconductors with a transition temperature of around 30 K. soton.ac.uk The superconducting transition temperature in these materials is generally observed to increase with the size of the alkali metal cation, which is attributed to the expansion of the fulleride's face-centered cubic (fcc) lattice. nbuv.gov.uaaip.org Research has also been conducted on this compound heterofullerides, where non-superconducting Rb2C60 is modified with low-melting point alloys, resulting in superconducting properties. nbuv.gov.uaaip.org For example, Rb2WC60 has shown a Tc of 8 K. nbuv.gov.uaaip.org
Iron Selenides: Alkali metal iron selenides with the general formula AxFe2-ySe2 (where A is an alkali metal like this compound) are another important class of high-temperature superconductors. aps.orgresearchgate.net Compounds such as Rb0.88Fe1.81Se2 have been reported to exhibit superconductivity at a Tc of 32 K. aps.org These materials have challenged previous understandings of iron-based superconductors due to their unique electronic and magnetic properties, including the absence of hole pockets at the Fermi level. aps.org
Titanium Oxypnictides: Hole doping in the parent compound BaTi2Sb2O through the substitution of barium with this compound has been shown to induce superconductivity. researchgate.net In the Ba1-xRbxTi2Sb2O system, superconductivity emerges with a maximum Tc of 5.4 K for an optimal doping of x = 0.2. researchgate.net This emergence of superconductivity is accompanied by the suppression of a charge-density-wave (CDW) transition present in the parent compound, indicating a competition between these two phases. researchgate.net
Table 2: Transition Temperatures of Various this compound-Containing Superconductors
| Superconducting Phase | Formula Example | Superconducting Transition Temperature (Tc) | Source(s) |
|---|---|---|---|
| This compound Fulleride | Rb3C60 | ~30 K | soton.ac.uk |
| This compound Heterofulleride | Rb2WC60 | 8 K | nbuv.gov.uaaip.org |
| This compound Iron Selenide | Rb0.88Fe1.81Se2 | 32 K | aps.org |
Thermoelectric Materials Based on this compound Compounds
Thermoelectric materials can convert heat energy into electrical energy and vice versa, making them promising for waste heat recovery and solid-state cooling applications. The efficiency of a thermoelectric material is characterized by its dimensionless figure of merit, ZT.
While the development of complete thermoelectric generators based on this compound is an ongoing area of research, the fundamental properties of this compound-containing compounds suggest their potential in such devices. The design of an efficient thermoelectric generator relies on materials with high electrical conductivity, a large Seebeck coefficient, and low thermal conductivity. The large atomic mass and ionic radius of this compound can be advantageous in reducing lattice thermal conductivity, a key factor in enhancing the ZT value. Research into complex this compound-containing chalcogenides and oxides is aimed at optimizing these thermoelectric properties.
Solid oxide fuel cells (SOFCs) are highly efficient and fuel-flexible energy conversion devices. chemeurope.comelectronicsforu.comlifeboat.com A critical component of SOFCs is the electrolyte, which must exhibit high ionic conductivity for oxide ions (O2-). chemeurope.comelectronicsforu.comlifeboat.com Recently, a novel this compound-containing oxide, Rb5BiMo4O16, has been identified as a high-performance oxide-ion conductor. chemeurope.comlifeboat.comkek.jp
This material was discovered through a combination of computational screening and experimental validation. chemeurope.comlifeboat.comkek.jp The large size of the this compound cations (Rb+) contributes to an expanded lattice structure and a larger free volume, which in turn leads to a lower activation energy for oxide-ion conductivity. chemeurope.comelectronicsforu.comsciencedaily.com Rb5BiMo4O16 exhibits an exceptionally high oxide-ion conductivity of 0.14 mS/cm at 300 °C, which is 29 times higher than that of the commonly used yttria-stabilized zirconia (YSZ) at the same temperature. chemeurope.comkek.jp
Furthermore, this this compound-based material demonstrates remarkable stability at high temperatures and under various atmospheric conditions, including CO2 flow, wet air, and wet hydrogen in nitrogen flow. chemeurope.comelectronicsforu.comkek.jp This combination of high conductivity and stability makes it a promising candidate for lowering the operating temperature and reducing the cost of SOFCs. chemeurope.comkek.jp
Table 3: Comparison of Oxide-Ion Conductivity
| Material | Formula | Conductivity at 300 °C (mS/cm) | Key Features | Source(s) |
|---|---|---|---|---|
| This compound Bismuth Molybdate | Rb5BiMo4O16 | 0.14 | High conductivity, excellent stability, low activation energy. | chemeurope.comkek.jp |
This compound in Specialty Glass and Ceramic Formulations
This compound compounds are utilized as additives in the formulation of specialty glasses and ceramics to impart specific desirable properties.
In glass manufacturing, the addition of this compound, often in the form of this compound carbonate, can reduce electrical conductivity and improve stability and durability. usgs.gov This is particularly beneficial for fiber-optic telecommunication networks. usgs.govusgs.gov An innovative application involves the incorporation of this compound ions into alumino-borosilicate glass to enhance its toughness and scratch resistance. dqpure.com The presence of this compound ions facilitates an ion-exchange process that creates a surface compressive stress of at least 200 MPa, significantly improving the mechanical properties of the glass. dqpure.com this compound also plays a role in extending the vitrification range in borate (B1201080) glasses. britglass.org.uk
In the field of ceramics, this compound-rich feldspars are used in applications such as spark plugs and electrical insulators due to their high dielectric capacity. usgs.govusgs.gov The addition of this compound oxide to silicate (B1173343) glass-ceramics can result in high-strength, wear-resistant materials with excellent optical and mechanical properties and an adjustable coefficient of thermal expansion. google.com
The effects of this compound on the properties of glass are significant. Compared to other alkali metals, this compound considerably increases the density and refractive index of silica-lime-rubidium glasses, with densities reaching values characteristic of leaded crystal glasses (2.6 to 3.0 g/cm³). digitalfire.comsmart2000.fr It also increases the thermal expansion more than sodium or potassium. digitalfire.comsmart2000.fr
Enhancement of Optical and Electrical Properties in Glass
The incorporation of this compound into glass formulations has been a subject of scientific investigation aimed at tailoring their optical and electrical characteristics for specialized applications. Research has shown that the addition of this compound can modify the glass network, leading to significant changes in its properties.
In borate glasses, for instance, doping with this compound has been explored for optical applications. One example is this compound doped Barium borate glass (BaB:Rb+), which is available for optical uses. smart-elements.com While detailed public research on the specific enhancements in this glass is limited, the inclusion of large alkali ions like this compound is known to alter the refractive index and density of glass.
The temperature of this compound vapor within glass cells is a critical factor influencing the absorption rate of this compound atoms. researchgate.net Studies on the effect of vapor temperature on the absorption spectrum of this compound atoms in glass cells have observed a broadening of the spectral line and increased absorption with rising temperature. researchgate.net This principle is fundamental in applications such as atomic clocks and magnetometers, where glass cells containing this compound vapor are employed. researchgate.net
Furthermore, the electrical properties of certain glass systems can be influenced by the introduction of alkali elements. In Ge-As-Te chalcogenide glasses, while not directly involving this compound, the introduction of other elements like Se is used to stabilize the glass and modify its electrical conductivity. nih.gov The conductivity in these glasses is sensitive to composition and temperature. nih.gov This highlights the general principle that compositional modifications, including the potential addition of this compound, can be a powerful tool for tuning the electrical characteristics of specialized glasses.
High Dielectric Constant Materials for Electronic Components
A significant area of research in materials science is the development of materials with high dielectric constants for use in electronic components like capacitors and memory devices. This compound compounds have emerged as promising candidates in this field. A standout example is this compound dititanate (Rb₂Ti₂O₅), which has been identified as a superionic conductor exhibiting a colossal dielectric constant. researchgate.net
Previous studies have highlighted the remarkable dielectric properties of Rb₂Ti₂O₅, which belongs to the M₂Ti₂O₅ family of materials. researchgate.net This compound displays a very high ionic conductivity, which in turn leads to a massive polarization and an exceptionally large equivalent permittivity, reaching values of approximately 10⁹ at 270 K and low frequencies. researchgate.net This is several orders of magnitude higher than the permittivity of state-of-the-art materials. researchgate.net The combination of a colossal dielectric constant (up to 10⁹ at room temperature), high ionic conductivity (up to 1 mS·cm⁻¹), and very low electronic conductivity (≤ 10⁻⁸ S·cm⁻¹) makes this compound dititanate particularly interesting for solid electrolytes in energy storage devices. researchgate.net
The mechanism behind this phenomenon is the high mobility of ions within the material, which allows for significant charge accumulation and polarization, effectively behaving like a giant dipole. researchgate.net This has led to the material being described as a "ferro-ionet," indicating its potential in applications beyond simple dielectrics, possibly including memristive devices. researchgate.net
| Material | Dielectric Constant (ε) | Temperature (K) | Ionic Conductivity (S·cm⁻¹) |
| This compound Dititanate (Rb₂Ti₂O₅) | ~10⁹ | 270 | up to 10⁻³ |
This compound in Solid-State Electrolytes and Energy Storage Architectures
Investigations of Ionic Conductivity in this compound Compounds
The quest for safer and more efficient energy storage has spurred research into solid-state electrolytes, where this compound compounds are showing considerable promise. The ionic conductivity of these materials is a critical parameter for battery performance.
Recent research has identified a rare this compound-containing oxide-ion conductor, Rb₅BiMo₄O₁₆, with exceptionally high conductivity. sciencedaily.com This material exhibited an oxide-ion conductivity of 0.14 mS/cm at 300 °C, which is 29 times higher than that of the commonly used yttria-stabilized zirconia at the same temperature. sciencedaily.com The high conductivity is attributed to the presence of large this compound atoms, which facilitate a low activation energy for oxide ion movement, and the rotational arrangement of MoO₄ tetrahedra within the crystal structure. sciencedaily.com
In the context of solid-state batteries, this compound carbonate (Rb₂CO₃) has been investigated as a dopant for electrolytes. Studies have shown that Rb₂CO₃-doped electrolytes can enhance the ionic conductivity of solid-state batteries by up to 40%. zegmetal.com This improvement is linked to the ability of this compound carbonate to stabilize the interface between the electrode and the electrolyte, which helps in reducing the formation of dendrites—a common failure mechanism in batteries. zegmetal.com
Furthermore, the addition of this compound ions (Rb⁺) as an electrolyte additive in sodium-ion batteries has been shown to significantly modify the solid electrolyte interphase (SEI) on hard carbon anodes. researchgate.net This modification leads to a notable increase in the ionic conductivity and stability of the SEI. researchgate.net For example, adding a small amount (0.05 M) of a this compound salt can significantly improve the capacity retention of the battery cells after numerous cycles. researchgate.net
| Compound | Application | Observed Effect on Ionic Conductivity |
| Rb₅BiMo₄O₁₆ | Oxide-ion conductor | 0.14 mS/cm at 300 °C, 29x higher than YSZ. sciencedaily.com |
| This compound Carbonate (Rb₂CO₃) | Electrolyte dopant | Enhances ionic conductivity by up to 40%. zegmetal.com |
| This compound Ions (Rb⁺) | Electrolyte additive | Increases ionic conductivity and stability of the SEI. researchgate.net |
Fundamental Material Aspects for Next-Generation Energy Storage Systems
This compound is being explored in various fundamental material concepts for next-generation energy storage, moving beyond conventional lithium-ion battery chemistries. These investigations focus on developing systems with higher energy density, improved safety, and utilization of more abundant elements. nih.gov
One area of interest is in hydrogen storage, a key component of a future hydrogen economy. Researchers have synthesized novel hydrogen-rich materials, including this compound nonahydride (RbH₉). techexplorist.com In these compounds, a high number of hydrogen atoms are packed around each metal atom. techexplorist.com The large size of this compound atoms is considered advantageous, as it creates larger voids within the crystal structure that can be occupied by hydrogen. techexplorist.com This research points towards the potential of this compound-based hydrides as materials for high-density hydrogen storage. techexplorist.com
This compound-ion batteries (RIBs) are also a subject of research, particularly for applications where rapid release of alkali metal atoms is required. acs.org However, a significant challenge for the development of RIBs is finding suitable anode materials. Traditional graphite (B72142) anodes have a layer spacing that restricts the diffusion and storage of the relatively large this compound ions. acs.org Current research is therefore focused on alternative anode materials, such as in-plane porous graphene, to improve the storage capacity and diffusion capability for Rb-ions. acs.org
The development of post-lithium-ion batteries is a major goal in energy storage research, aiming to address the limitations of current technologies, such as resource scarcity and safety concerns. nih.gov The exploration of alternative ions like this compound is part of this broader effort to create safer, more cost-effective, and higher-performance energy storage solutions. nih.gov
Semiconductor Doping and Thin-Film Technology Incorporating this compound
This compound is increasingly being utilized in semiconductor doping and the fabrication of advanced thin films to enhance the performance of various optoelectronic devices. Its properties can be harnessed to modify carrier transport, improve efficiency, and stabilize materials.
In the field of radiation detection, this compound doping has been shown to be an effective method for improving the performance of X-ray detectors based on all-inorganic perovskite single crystals. acs.org Specifically, doping CsPbBr₃ single crystals with a small amount of this compound (forming Cs₍₁₋ₓ₎RbₓPbBr₃) enhances the interaction between lead and bromine atoms. acs.org This leads to improved carrier transport, resulting in detectors with significantly higher X-ray sensitivity. acs.org
This compound incorporation has also yielded record performance in perovskite light-emitting diodes (PeLEDs). nih.gov Doping formamidinium-lead-bromide (FAPbBr₃)-based perovskite films with this compound significantly enhances their photoluminescence quantum yield by suppressing trap densities. nih.gov This results in PeLEDs with dramatically increased luminance and current efficiency, with improvements of up to 10-fold and 5-fold, respectively, compared to undoped devices. nih.gov
Thin-film deposition techniques have been extended to include this compound-containing materials. Atomic layer deposition (ALD) has been successfully used to create thin films of this compound-titanium-oxide (Rb-Ti-O) and this compound-niobium-oxide (Rb-Nb-O) systems. rsc.org This technique allows for controlled doping with this compound and even the stabilization of novel perovskite phases like RbNbO₃, which are not attainable in bulk form under normal conditions. rsc.org Additionally, plasma-enhanced atomic layer deposition (PEALD) has been used to deposit ultra-thin films of aluminum oxide (Al₂O₃) in the fabrication of this compound optically pumped atomic magnetometers, improving the device's lifetime. mdpi.com
| Application | Material System | Effect of this compound |
| X-Ray Detectors | Cs₍₁₋ₓ₎RbₓPbBr₃ | Enhances carrier transport and X-ray sensitivity. acs.org |
| Light-Emitting Diodes (PeLEDs) | Rb-doped FAPbBr₃ | Increases photoluminescence and device efficiency. nih.gov |
| Thin Films | Rb-Ti-O, Rb-Nb-O | Enables controlled doping and stabilization of new phases via ALD. rsc.org |
Catalysis Science Involving Rubidium
Heterogeneous Catalysis with Rubidium Compounds
Heterogeneous catalysis, involving catalysts in a different phase from the reactants, benefits from the incorporation of this compound in several ways, including modifying support materials and forming active catalytic species.
This compound-Doped Metal Oxide Catalysts (e.g., CeO₂)
This compound doping has been explored to enhance the catalytic properties of metal oxides, particularly cerium oxide (CeO₂). CeO₂ is widely used as a catalyst support and active catalyst component due to its oxygen storage capacity and redox properties. The introduction of alkali metals like this compound can significantly modulate the electronic properties of catalysts, leading to improved performance in various reactions. acs.orguchile.cl
Recent research has demonstrated the effectiveness of this compound- and copper-doped CeO₂ nanorods as catalysts for the oxidative coupling of anilines. acs.orgacs.org This catalyst achieved high conversion (98%) and selectivity (95%) for the synthesis of azoxybenzene (B3421426) from aniline (B41778) using H₂O₂ as an oxidant under mild conditions. acs.orgacs.org The addition of this compound was found to significantly promote catalytic performance compared to the undoped Cu/CeO₂ catalyst. acs.org Characterization studies indicated that this compound enhances the interaction between copper species and CeO₂, and increases the content of oxygen vacancies, which are crucial for catalytic activity. acs.orgacs.org Density functional theory (DFT) calculations suggested that the Cu–Ce and Rb–Ce interfaces are the primary active sites in this system. acs.org
This compound has also been investigated as a promoter in copper-supported Y-stabilized CeO₂ catalysts for the storage of nitric oxide (NO) under lean conditions. uchile.cl this compound-promoted copper catalysts supported on ceria resulted in the in-situ oxidation of NO to NO₂, which was then readily adsorbed. uchile.cl This activity is attributed to the high dispersion of copper species in close proximity to alkaline sites created by the this compound addition. uchile.cl
This compound Pyrosulphate Catalysts in Industrial Processes (e.g., Sulfuric Acid, Phthalic Anhydride (B1165640) Production)
Pyrosulphates, particularly alkali metal pyrosulphates, are key components in the vanadium-based catalysts used in large-scale industrial processes like the production of sulfuric acid and phthalic anhydride. icast.org.ukkiatsa.com While potassium pyrosulphates are traditionally used due to their lower cost, this compound pyrosulphates, often in combination with cesium, are being explored as alternatives with potential advantages. icast.org.uk
In the contact process for sulfuric acid production, vanadium pentoxide (V₂O₅) supported on silica (B1680970) is used as the catalyst, with alkali metal sulfates or pyrosulphates acting as promoters that form a molten phase at reaction temperatures, dissolving the V₂O₅. kiatsa.comije.irresearchgate.net this compound, along with cesium and thallium, has been shown to have a greater activating effect on the vanadium catalyst compared to potassium and sodium. kiatsa.com this compound-cesium-vanadium catalysts for sulfuric acid production at low temperatures have been developed, utilizing this compound hydroxide (B78521) and cesium hydroxide as byproducts from lithium extraction, which can reduce production costs. google.com These catalysts are reported to have evenly dispersed metal particles, small particle size, and high catalytic efficiency. google.com
For phthalic anhydride production via the gas-phase oxidation of o-xylene (B151617) or naphthalene, vanadium and titanium oxides on an inert ceramic support are commonly used catalysts. chemcess.comenvironmentclearance.nic.in Additives such as antimony, this compound, cesium, niobium, and phosphorus can be included to enhance selectivity towards phthalic anhydride. chemcess.com The use of alkali metal pyrosulphates, including this compound pyrosulphate, in the catalyst melt applied to a porous carrier material is known, particularly for fluidized bed reactors operating at temperatures between 250 °C and 380 °C. google.com The inclusion of this compound can contribute to achieving high reaction yields. technobell.eu
Catalytic Applications in Organic Synthesis (e.g., Oxidative Coupling, Hydrogenation)
This compound compounds have demonstrated utility as catalysts or catalyst components in various organic synthesis reactions, including oxidative coupling and hydrogenation.
This compound salts of phosphotungstic acid (PTA) are examples of heteropoly compounds that can be used in organic catalysis. mdpi.comresearchgate.net Water-insoluble salts of PTA, including those containing this compound, exhibit high acidity, specific surface area, porosity, and thermal stability, making them suitable for organic transformations. mdpi.com this compound salts of PTA have been shown to have larger specific surface areas and pore volumes compared to cesium salts, making them promising for applications in organic synthesis, such as hydrogenation and dehydrogenation reactions. mdpi.com The catalytic effect of this compound salts of PTA can promote the activation of the bond between hydrogen and organic molecules, leading to high reaction efficiency in hydrogenation reactions. mdpi.com
In oxidative coupling reactions, this compound-doped catalysts, such as the Rb–Cu/CeO₂ nanorods mentioned earlier, have shown high efficiency and selectivity in the oxidative coupling of anilines to produce azoxybenzene. acs.orgacs.org This highlights the potential of this compound in promoting selective oxidation in organic synthesis.
While not explicitly focused on this compound, research into alkali metal dihydropyridines in transfer hydrogenation catalysis of imines suggests the potential for s-block elements, including heavier analogues like this compound and cesium, to act as pre-catalysts in hydrogenation reactions. researchgate.net
Electrocatalysis in this compound Systems
Electrocatalysis, which involves catalysts that facilitate electrochemical reactions, is another area where this compound systems are being explored, particularly in the context of water electrolysis and fuel cells.
This compound-Based Electrocatalysts for Water Electrolysis
Water electrolysis is a process that splits water into hydrogen and oxygen using electricity, requiring efficient electrocatalysts for both the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. dicp.ac.cnresearchgate.netnih.gov While precious metals like platinum, iridium, and ruthenium are commonly used, the development of cost-effective and efficient electrocatalysts based on more abundant elements is an active area of research. dicp.ac.cnnih.govresearchgate.net
This compound salts of phosphotungstic acid are considered promising compounds for the development of hydrogen energy, including their use as effective electrocatalysts for water electrolysis. mdpi.comresearchgate.net Their properties, such as ionic conductivity and low solubility in water, are advantageous for electrochemical applications. mdpi.com
While direct studies on this compound-only electrocatalysts for water electrolysis are less common, the inclusion of alkali metals can influence the performance of other electrocatalytic materials. For example, alkali metal doping has been studied in various metal oxides for catalytic applications, and this principle can extend to electrocatalysis by modifying electronic structure and surface properties relevant to HER and OER. acs.orguchile.clresearchgate.net
This compound Components in Fuel Cell Electrocatalyst Design
Fuel cells convert chemical energy into electrical energy through electrochemical reactions, requiring electrocatalysts at both the anode and cathode. mdpi.comfrontiersin.org Platinum-based materials are widely used, but research is ongoing to develop more efficient, durable, and cost-effective catalysts, including those incorporating other elements or utilizing novel nanostructures. mdpi.comfrontiersin.orgmdpi.com
This compound salts of phosphotungstic acid have been identified as a class of heteropoly compounds that can be used in the development of effective materials for electrochemical devices, such as fuel cells. mdpi.comresearchgate.net Their properties, including ionic conductivity, are relevant for use as solid electrolytes or as components within electrode structures in fuel cells. mdpi.com Hybrid membranes doped with this compound salts of PTA have shown improved conductivity and strength, which can be beneficial for polymer electrolyte membrane (PEM) fuel cells. mdpi.com
Environmental and Geochemical Research of Rubidium
Geochemical Cycling and Distribution of Rubidium in Natural Systems
This compound is a lithophile element, meaning it is primarily found in the Earth's crust, where its abundance is estimated to be around 78-90 mg/kg. gtk.fichemicalbook.com It does not form primary minerals where it is the main component but is commonly found substituting for potassium (K) in various minerals due to their similar ionic radii and charge. gtk.fichemicalbook.com Key minerals containing this compound include lepidolite (B1170510), pollucite, carnallite, leucite, petalite, feldspars, beryl, and amazonite. chemicalbook.comrsc.orgwikipedia.org Lepidolite, a lithium-rich mica, is considered a significant commercial source, containing between 0.3% and 3.5% this compound. wikipedia.orgaip.org
In magmatic systems, Rb+ has a larger ionic radius than K+ and behaves incompatibly, leading to its concentration in late-stage differentiates. gtk.fi Redistribution of Rb can occur during the alteration of granite plutons. gtk.fi It is also associated with greisen-type tin deposits and is found enriched in most ore zones of porphyry-copper deposits. gtk.fi
In sedimentary rocks, this compound is primarily found in potassium-bearing minerals like feldspar, mica, and clay minerals. gtk.fi During weathering processes, ion exchange and differential adsorption mechanisms tend to concentrate this compound relative to potassium. gtk.fi This leads to higher this compound levels in shales and mudstones, mainly held within clay minerals such as illite (B577164) and montmorillonite, resulting in lower K:Rb ratios compared to igneous rocks. gtk.fi The Rb/K ratio can serve as a qualitative parameter to indicate water depth in sedimentary environments, with higher values suggesting deeper water. researchgate.netmdpi.com
This compound is also present in natural brines, including salt lake brines, geothermal water, and concentrated seawater, although typically at low concentrations. aip.orgscientific.netbookpi.org The concentration of this compound in seawater is, on average, 0.12 mg/L. chemicalbook.com The distribution of this compound in stream water can vary depending on the geological setting and water chemistry. gtk.fi
The radioactive isotope ⁸⁷Rb decays to ⁸⁷Sr with a half-life of 48 billion years, making the ⁸⁷Sr/⁸⁶Sr ratio a valuable tracer for geochemical reservoirs and mantle geochemical processes throughout Earth's history. ohiolink.edu
The distribution of this compound in different geological materials is summarized in the table below:
| Material | Average Rb Content (mg/kg) | Source |
| Ultramafics | 0.2 | gtk.fi |
| Basaltic Rocks | 30 | gtk.fi |
| Granitic Rocks | 110–170 | gtk.fi |
| Syenite | 110 | gtk.fi |
| Arkose and Feldspathic Sandstone | >60 | gtk.fi |
| Pure Quartzite | <45 | gtk.fi |
| Dolomite | 30-60 | gtk.fi |
| Shale and Mudstone | ~160 | gtk.fi |
| Floodplain Sediment | 71 (median) | gtk.fi |
| Topsoil | 80.0 (median) | gtk.fi |
| Subsoil | 83.0 (median) | gtk.fi |
Advanced Separation and Enrichment Technologies for this compound Extraction
The extraction of this compound from natural resources is challenging due to its low concentration in most sources and its chemical similarity to other alkali metals, particularly potassium. aip.orgbookpi.org Efficient, cost-effective, and environmentally friendly methods for this compound recovery are actively being investigated. aip.orgbookpi.org
Traditional methods for this compound extraction from minerals like lepidolite and pollucite often involve high-temperature chemical roasting followed by acid or water leaching. aip.orgkczhly.com Roasting agents are used to lower the melting point, enhance fluidity, and convert this compound in minerals to a soluble form. aip.org Acid leaching can offer high leaching efficiency but may result in a leaching solution with many impurities, complicating subsequent separation. kczhly.com Alkaline processes are mature and can achieve high this compound extraction rates but generate a large amount of slag. kczhly.com Salt roasting with water immersion can offer high recovery efficiency and less slag but may produce harmful gases. kczhly.com
Newer approaches focus on improving the efficiency and selectivity of this compound extraction from various sources, including brines and mineral wastes. aip.orgbookpi.org
Recovery of this compound from Brine and Mineral Sources (e.g., Salt Lake Brine)
Brine resources, such as salt lake brines, geothermal water, and concentrated seawater, represent alternative sources for this compound recovery. scientific.netcityu.edu.hk While this compound concentrations in brines are often low, the large volumes available make them commercially significant. bookpi.orgscite.ai
Methods for recovering this compound from brines include fractional precipitation, solvent extraction, and ion exchange. scientific.netpsu.edu Fractional precipitation is generally suitable for brines with high this compound concentrations, but its application can be limited by high costs and complex processes, with the precipitation rate decreasing as potassium concentration increases. psu.eduscientific.net
Solvent extraction is considered a promising method for separating and purifying this compound and cesium from relatively high-concentration solutions due to its speed, simple operation, and high separation performance. mdpi.comproseaworld.commdpi.com This method relies on the different distribution coefficients of elements between organic and aqueous phases. proseaworld.com Suitable organic solvents are used to transfer this compound from the brine to the organic phase, followed by back-extraction to an aqueous phase for further processing. proseaworld.com For example, 4-tert-butyl-2-(α-methylbenzyl) phenol (B47542) (t-BAMBP) has been effectively used as an extractant for this compound and cesium from brines. aip.orgmdpi.commdpi.com Research has shown high extraction percentages of this compound using t-BAMBP under optimized conditions, such as specific pH levels, extractant concentrations, and temperature. mdpi.com
Recent breakthroughs include the commercial extraction of ultra-pure this compound chloride directly from salt lake brine with ultra-low concentrations, potentially reducing reliance on imports. scmp.com An integrated process involving ore washing, leaching, enrichment, solvent extraction, and purification has been developed, achieving high purity levels of this compound chloride from low-grade sources. scmp.com
Recovery of this compound from mineral sources, particularly low-grade ores and mine wastes, is also being explored. aip.orgkczhly.com This often requires a series of physical and chemical treatments. aip.org Direct this compound extraction technologies are being developed for hard rock samples like pegmatite, utilizing processes such as acid leaching and purification methods like ion exchange and selective precipitation. everestmetals.aueverestmetals.au Studies have demonstrated technically viable this compound recovery rates from these sources. everestmetals.aueverestmetals.au
Development of Adsorption and Ion Exchange Methodologies for this compound
Adsorption and ion exchange methods are particularly advantageous for separating this compound from low-concentration solutions and complex matrices. mdpi.commdpi.comnih.gov These methods offer advantages such as strong operability, ambient temperature and atmosphere operation, and reproducibility. nih.gov
Current research on adsorbents for this compound focuses on both organic resins and inorganic materials. mdpi.com While organic adsorbents may offer high adsorption capacities, they can lack selectivity. mdpi.com Inorganic adsorbents generally provide better selectivity but may have moderate adsorption capacities. mdpi.com
Inorganic ion-exchange sorbents are recognized for their high selective sorption capacity, making them suitable for extracting metals present in low concentrations. aip.orgresearchgate.net Examples of inorganic ion-exchange materials include clinoptilolite, ferroprussiate, heteropolyoxometallate, and polyvalent metal acid salts. psu.eduscientific.net Hexacyanoferrate-based extractants, such as potassium cobalt hexacyanoferrate (K₂[CoFe(CN)₆]), have shown promise for both cesium and this compound recovery, exhibiting significant sorption capacities. psu.eduscientific.netresearchgate.nettandfonline.com
Organic polymers encapsulated with inorganic sorbents have also been investigated. For instance, polyacrylonitrile (B21495) (PAN) encapsulated potassium copper hexacyanoferrate has been used as a sorbent for this compound extraction from brines. aip.orgresearchgate.net Similarly, substituted phenols like 4-butyl-2(α-methylbenzyl) phenol (BAMBP) have been explored for this compound extraction from brines. aip.orgresearchgate.net
Adsorption studies have investigated various materials for this compound ion capture, including phosphotungstic acid-functionalized carbon materials and ion-imprinted polymers. nih.govacs.org These materials can exhibit fast adsorption kinetics and high maximum adsorption capacities, along with good selectivity for this compound ions, even in the presence of competing ions like sodium, potassium, and cesium. nih.govacs.org The adsorption process often follows pseudo-second-order kinetics and can be described by isotherm models like Langmuir or Freundlich, suggesting mechanisms such as ion exchange or monolayer adsorption. mdpi.comacs.org
Research is ongoing to develop new types of ion exchangers and adsorbents with improved selective adsorption properties for this compound and cesium. cityu.edu.hkpsu.eduscientific.net Efforts include grafting metal-organic frameworks and encapsulation techniques to enhance adsorption performance, kinetics, reusability, and regeneration of spent adsorbents. cityu.edu.hk
Environmental Sensing and Monitoring with this compound-Based Instruments
This compound, particularly the isotope ⁸⁷Rb, plays a crucial role in the development of highly precise instruments used in environmental sensing and monitoring, primarily through its application in atomic clocks and magnetometers. electronicsforu.combisinfotech.comnasa.govmdpi.commdpi.comaip.org
This compound atomic clocks are among the most stable and accurate timekeeping devices. electronicsforu.combisinfotech.commdpi.com They are based on the precise microwave or optical transitions in this compound atoms, which provide an extremely stable frequency reference. nasa.govmdpi.com These clocks have applications in various fields, including telecommunications, navigation systems (like GPS), and scientific research requiring precise timing. Their stability makes them valuable for environmental monitoring applications that rely on accurate time stamping or synchronization of data from distributed sensors.
This compound is also a key component in optically pumped magnetometers (OPMs). mdpi.comaip.org These sensors measure magnetic fields by detecting changes in the magnetic resonance signal of this compound atoms when exposed to a magnetic field and probed with a laser. mdpi.com this compound OPMs offer high sensitivity and precision, making them suitable for various applications, including geophysical surveys, space weather monitoring, and potentially environmental monitoring where magnetic field variations are relevant. electronicsforu.combisinfotech.comaip.org Compact and low-cost this compound-based lasers are being developed, which could enable the deployment of these advanced sensors in portable and space-based platforms for environmental sensing, such as satellite-based gravitational mapping and seismic monitoring. electronicsforu.combisinfotech.com
Spectroscopic techniques utilizing this compound's unique spectral patterns are also employed in environmental analysis. Tunable diode laser absorption spectroscopy (TDLAS) combined with redox reduction sample processing has been used for highly sensitive spectral measurement and isotope analysis of this compound. rsc.org This is significant for environmental monitoring and geological dating, as the ratios of this compound isotopes can provide insights into geological processes and environmental changes. ohiolink.edursc.org The use of multi-pass cells in this compound absorption spectroscopy can increase detection sensitivity, providing an alternative high-sensitivity detection method for isotope ratio analysis. rsc.org
While direct environmental monitoring of this compound itself is less common compared to its use in sensing instruments, studies do investigate this compound levels in environmental samples like hair as potential indicators of environmental exposure. nih.gov The presence and concentration of this compound in such biological samples can provide insights into potential environmental sources, such as industrial activities involving this compound compounds. nih.gov
The development of compact, low-cost, and highly sensitive this compound-based instruments is expanding the possibilities for their application in a wider range of environmental sensing and monitoring scenarios. electronicsforu.combisinfotech.com
Advanced Analytical Methodologies for Rubidium Determination
Ultra-Trace Analysis of Rubidium in Complex Matrices
Ultra-trace analysis of this compound involves the determination of extremely low concentrations of the element in challenging sample matrices. These matrices can range from environmental samples like water, biota, and sediment to geological materials, high-purity chemicals, and even biological tissues. alsglobal.sespectroscopyonline.comnih.govresearchgate.netnih.gov The complexity of these samples often introduces significant challenges, including spectral interferences and matrix effects, which can hinder accurate quantification. spectroscopyonline.comnih.gov
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a widely used and powerful technique for trace and ultra-trace elemental analysis due to its high sensitivity, superior detection limits, and multielemental capability. spectroscopyonline.com ICP-MS can be applied to both liquid and solid samples. spectroscopyonline.com For complex matrices, the use of state-of-the-art collision-reaction instrumentation in conjunction with ICP-MS can effectively reduce spectral interferences. spectroscopyonline.com This approach allows for accurate analysis at low concentration levels even in difficult matrices. spectroscopyonline.com Different cell regimes and reaction gases can be employed to address specific interferences. spectroscopyonline.com
For instance, studies have demonstrated the use of ICP-MS for the identification of ultratrace this compound in hydrothermal pore waters and the monitoring of trace metal contamination in environmental water samples. spectroscopyonline.com Research has also focused on developing methods for trace element analysis of keratinized matrices, such as hair and nails, using tandem ICP-MS (ICP-MS/MS) with acid digestion. nih.gov This method has been validated against certified reference materials and used to characterize the trace element content and homogeneity of reference materials. nih.gov Spectral interferences and matrix effects were specifically investigated during the method development for these complex biological matrices. nih.gov
Other techniques like Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) and Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) have also been evaluated for this compound determination in various matrices, such as power plant fly ash. jyu.fi While ICP-OES can be useful at ppm concentration levels with interference correction, GFAAS and ICP-MS are often more suitable for lower this compound concentrations. jyu.fi
Research findings in ultra-trace analysis highlight the importance of appropriate sample preparation, interference reduction strategies, and method validation using certified reference materials to ensure accurate and reliable results in complex matrices. nih.gov
Isotope Ratio Mass Spectrometry for this compound Isotopes
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a sample. wikipedia.org This technique is particularly important for this compound due to its two naturally occurring isotopes, ⁸⁵Rb and ⁸⁷Rb. nih.govnist.gov ⁸⁷Rb is radioactive and decays to ⁸⁷Sr, making the this compound-strontium (Rb-Sr) system valuable for radiometric dating in geological applications. nih.govnist.govminexcrc.com.au
Thermal Ionization Mass Spectrometry (TIMS) is a common IRMS technique used for solid samples, including those analyzed for Rb-Sr dating. wikipedia.orgnih.govnist.gov In TIMS, mass-dependent fractionation can occur as species are emitted from a hot filament, requiring careful correction for accurate isotope ratio measurements. wikipedia.org Absolute isotopic abundance ratios of terrestrial this compound have been determined using solid-sample TIMS, employing samples of known isotopic composition for calibration. nih.govnist.govnih.gov Studies have established the absolute ⁸⁵Rb/⁸⁷Rb ratio and the resulting atomic weight of terrestrial this compound with high precision. nih.govnist.govnih.gov
The present-day ⁸⁵Rb/⁸⁷Rb ratio in nature has been shown to be remarkably constant, which is fundamental to its use in geochronology. nih.govnist.gov While various mass spectrometric determinations of this compound isotopic abundances have been reported, achieving absolute measurements requires rigorous calibration procedures using isotopically pure separated this compound isotopes. nih.govnist.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) also offers isotopic ratioing capabilities and is used for precise determination of isotope ratios. spectroscopyonline.com Modern ICP-MS instruments, including those with reaction cells and multiple quadrupoles (ICP-MS/MS), can address isobaric interferences, such as the overlap of ⁸⁷Sr with ⁸⁷Rb. minexcrc.com.auresearchgate.netnih.gov Using reaction gases like fluoromethane (B1203902) (CH₃F) in the collision/reaction cell can effectively remove the spectral interference of ⁸⁷Sr with ⁸⁷Rb measurement, allowing for accurate Rb isotope analysis even in the presence of strontium without prior chemical separation. researchgate.netnih.gov This is particularly beneficial for applications like Rb-Sr dating of rocks and minerals using techniques like laser ablation ICP-MS. minexcrc.com.auresearchgate.net
Table 1: Absolute Isotopic Abundance Ratio and Atomic Weight of Terrestrial this compound
| Isotope | Atom Percent (%) | Absolute Isotopic Abundance Ratio (⁸⁵Rb/⁸⁷Rb) | Atomic Weight |
| ⁸⁵Rb | 72.1654 ± 0.0132 nih.govnist.gov | 2.59265 ± 0.00170 nih.govnist.gov | 85.46776 ± 0.00026 nih.govnist.gov |
| ⁸⁷Rb | 27.8346 ± 0.0132 nih.govnist.gov |
Hyphenated Techniques for Comprehensive this compound Characterization
Hyphenated techniques combine two or more analytical techniques, often a separation technique coupled with a detection technique, to enhance analytical performance, particularly for complex samples. wikipedia.orgijprajournal.comslideshare.netajrconline.org These techniques offer advantages such as improved resolution, increased sensitivity, faster analysis time, and a higher degree of automation. slideshare.netajrconline.org
While the search results did not provide specific examples of hyphenated techniques solely for the comprehensive characterization of this compound compounds (as the focus is often on elemental or isotopic analysis of this compound itself), the principles of hyphenation are highly relevant to this compound analysis in complex matrices. For instance, coupling chromatographic techniques with mass spectrometry (e.g., LC-MS or GC-MS) is a common approach for separating and identifying components in complex mixtures. ijprajournal.com Although this compound is typically analyzed as an element, its presence in various chemical forms within a matrix could necessitate separation prior to detection.
For elemental and isotopic analysis of this compound in complex solid matrices, laser ablation (LA) coupled with ICP-MS (LA-ICP-MS) can be considered a hyphenated approach. minexcrc.com.au This technique allows for direct, in-situ analysis of solid samples, combining the spatial sampling capability of laser ablation with the elemental and isotopic analysis power of ICP-MS. minexcrc.com.au LA-ICP-MS has been applied to Rb-Sr dating of minerals and rocks, enabling the simultaneous analysis of this compound and strontium isotopes directly from the solid material. minexcrc.com.au This eliminates the need for time-consuming chemical separation steps. minexcrc.com.au
The development of hyphenated techniques for this compound analysis in complex matrices continues to evolve, leveraging advancements in separation science and detection technologies to provide more comprehensive information about the element's presence, distribution, and isotopic composition.
Future Research Directions and Emerging Paradigms in Rubidium Science
Integration of Rubidium into Hybrid Quantum Systems
The integration of this compound atoms into hybrid quantum systems is a burgeoning area of research aimed at combining the advantages of different quantum platforms. Cold this compound atoms, particularly isotopes like Rb, are widely used in quantum optics and quantum information due to their well-defined energy levels and ease of manipulation with lasers. researchgate.netresearchgate.net
Research is exploring the coupling of this compound atoms to photonic structures, such as optical nanofibers, to create controllable hybrid quantum systems. researchgate.netresearchgate.netoptica.org This integration allows for strong light-atom interactions through evanescent fields, which are crucial for applications in quantum networks and quantum information processing. researchgate.netresearchgate.net Efforts include demonstrating multiphoton processes using optical nanofibers embedded in magneto-optical traps (MOTs) for generating entangled photons and exciting Rydberg atoms. researchgate.net Numerical calculations are being performed to understand the spontaneous emission rates and Lamb shifts of Rb atoms in Rydberg states near silica (B1680970) optical nanofibers, investigating the dependence on fiber radius, atom-fiber distance, and atomic quantum numbers. researchgate.net
Challenges in this field include optimizing atom trapping near these structures and achieving efficient coupling between the atomic and photonic components. researchgate.net Future work aims to build Rydberg atom-nanofiber interfaces for advanced quantum optics and quantum information purposes. researchgate.net
Exploration of Novel this compound-Based Optoelectronic Devices
This compound compounds are attracting significant attention for their potential in developing novel optoelectronic devices, particularly in the field of perovskite-based technologies. The incorporation of this compound into halide perovskites has shown promise in enhancing the performance and stability of solar cells and light-emitting diodes (LEDs). scispace.comacs.orgacs.org
Studies have investigated the effects of this compound incorporation on the crystal growth, structure, and optoelectronic properties of formamidinium-lead-bromide-based (FAPbBr) perovskite films. acs.org this compound doping has been shown to significantly enhance the photoluminescence quantum yield (PLQY) of these films by suppressing trap density, leading to improved performance in perovskite LEDs. acs.org For instance, incorporating an optimal ratio of Rb into FAPbBr films has resulted in substantial enhancements in maximum luminance and current efficiency in PeLEDs. acs.org
Furthermore, this compound halides are being explored as passivation agents for alloyed perovskite films. While both potassium and this compound passivation can enhance optoelectronic properties, studies indicate that alloyed perovskites exhibit higher tolerance to potassium loadings compared to this compound. scispace.comacs.org this compound additives can favor the formation of phase-segregated micron-sized this compound-halide crystals, which can impact stability, particularly under humid conditions. scispace.comacs.org Despite this, this compound's role in improving charge carrier lifetime and grain growth in materials like nanostructured CuInSe thin films for solar cells is also being investigated. redalyc.org
Theoretical studies using density functional theory (DFT) are exploring the potential of this compound-based perovskites like RbSrX (X = Cl, Br) for optoelectronic applications, analyzing their structural, electronic, elastic, and optical properties. researchgate.net These studies suggest that under pressure, the electronic band gap of some this compound-based perovskites can transform to a direct band gap suitable for optoelectronic devices, exhibiting high absorption in the ultraviolet region. researchgate.net
This compound Chemistry and Physics Under Extreme Conditions (e.g., High Pressure)
The behavior of this compound under extreme conditions, particularly high pressure, is a key area of fundamental physics and chemistry research. Subjecting this compound to high pressures can lead to exotic crystalline structures, unusual melting behaviors, and pressure-induced electronic transitions. mdpi.comcnr.it
At pressures up to several tens of GPa, this compound exhibits complex low-symmetry modifications due to the density-driven transition of valence electrons from the s state to states of higher angular momentum. mdpi.comcnr.it X-ray diffraction (XRD) and inelastic X-ray scattering (IXS) studies in diamond anvil cells (DACs) have revealed a liquid-liquid transformation in this compound at 6.5–8.5 GPa, attributed to the density-induced hybridization of electronic orbitals (s-d transition). mdpi.comcnr.it This behavior, shared with cesium, leads to the accumulation of valence electrons between atoms and the formation of interstitial atomic shells. mdpi.comcnr.it
Raman spectroscopy measurements and ab initio computer simulations are employed to study the optical phonons of high-pressure crystalline phases of this compound up to 100 GPa. mdpi.comcnr.it These studies highlight differences in the density behavior of Raman frequencies compared to lighter alkali metals like sodium and lithium, indicating a different nature of the valence electron transition (s-d in heavy alkali metals vs. s-p in light ones). mdpi.com
Furthermore, high-pressure synthesis is being used to explore novel this compound compounds, such as this compound superhydrides. Laser-heated diamond anvil cell experiments have successfully synthesized this compound superhydrides like RbH and RbH at pressures of 18 GPa and 22 GPa, respectively. aps.org These compounds exhibit crystalline structures with quasimolecular units. aps.org Research also indicates that RbH-I is stable upon decompression down to 8.7 GPa, which is the lowest stability pressure reported for any superhydride to date. aps.org
Under pressure, this compound can also adopt nonperiodic structures based on two incommensurate interpenetrating lattices, forming a "guest-host" structure where different-sized this compound atoms occupy distinct positions. supa.ac.uked.ac.uk This pressure-induced self-alloying behavior is a fascinating aspect of this compound's response to extreme conditions. supa.ac.uk
Interdisciplinary Research at the Interface of this compound Chemistry and Fundamental Physics
Interdisciplinary research combining this compound chemistry and fundamental physics is crucial for advancing our understanding of matter and developing new technologies. This area leverages this compound's well-characterized atomic structure and reactivity to probe fundamental physical phenomena and create novel materials with tailored properties. uu.setifrh.res.inkcl.ac.ukmdpi.com
Studies at this interface include investigating cold and ultracold this compound atomic platforms for quantum simulation, computation, metrology, and sensing. mdpi.com The precise control over this compound atoms allows for the engineering of table-top experiments to understand complex problems in condensed matter physics and explore foundational aspects of quantum mechanics. mdpi.com
Research also delves into the chemical reactivity of this compound in controlled quantum environments. For instance, studying collisions in cold lithium-rubidium mixtures near Feshbach resonances provides insights into few-body physics and the formation of polarons and Efimov resonances. researchgate.net These experiments contribute to a deeper understanding of interatomic interactions and the behavior of quantum systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the key isotopic properties of rubidium critical for nuclear magnetic resonance (NMR) studies, and how do they influence experimental design?
- Methodological Answer : this compound has two naturally occurring isotopes: ⁸⁵Rb (72.17% abundance) and ⁸⁷Rb (27.83% abundance) . The ⁸⁷Rb isotope, with a nuclear spin I = 3/2, exhibits quadrupolar broadening in NMR, leading to line widths ~100× greater than cesium-133 in aqueous solutions . To mitigate this, researchers should use high-field NMR spectrometers and consider isotopic enrichment for precision. Comparative studies using dual-nuclei NMR (e.g., ⁸⁷Rb and ¹³³Cs) can reduce experimental uncertainties to δ ≈ 10⁻⁷ by cross-referencing magnetic moments .
Q. How can researchers ensure accurate determination of this compound’s atomic mass in geochemical samples?
- Methodological Answer : The atomic mass of this compound (Aᵣ ≈ 85.4678) is influenced by isotopic decay: ⁸⁷Rb undergoes β⁻ decay to ⁸⁷Sr with a half-life of 48.8 billion years . For geochronology, use high-precision mass spectrometry (e.g., TIMS or ICP-MS) and apply corrections for in-situ ⁸⁷Sr interference. Pre-treatment steps, such as column chromatography to isolate Rb from Sr, are critical to avoid isotopic contamination .
Advanced Research Questions
Q. How do contradictions in historical isotopic abundance data for this compound impact contemporary research, and how can they be resolved?
- Methodological Answer : IUPAC’s 1961 recommended Aᵣ(Rb) = 85.47 was revised to 85.4678(3) in 1969 due to improved mass-spectrometric techniques . To address discrepancies:
- Cross-validate data using modern methods (e.g., laser-cooled atomic clocks for isotopic ratios).
- Incorporate uncertainty analysis frameworks (e.g., Monte Carlo simulations) when comparing legacy data.
- Reference IUPAC’s CIAAW reports for standardized values .
Q. What experimental strategies minimize uncertainties in measuring this compound’s nuclear magnetic moments?
- Methodological Answer : The simultaneous recording of NMR signals from two dissimilar nuclei (e.g., ⁸⁵Rb and ⁸⁷Rb) reduces systemic errors by canceling out environmental noise . For example:
Q. How does the β⁻ decay of ⁸⁷Rb affect isotopic analysis in long-term geological studies?
- Methodological Answer : The decay product ⁸⁷Sr accumulates in Rb-containing minerals, altering Sr isotopic ratios (e.g., in this compound-strontium dating). To correct for this:
- Apply the decay equation N(t) = N₀ e^(-λt), where λ = 1.42 × 10⁻¹¹ yr⁻¹.
- Use isochron plots to differentiate between radiogenic ⁸⁷Sr and initial Sr .
- Pair with U-Pb zircon dating for cross-validation in multi-chronometer studies.
Methodological Frameworks for this compound Research
Q. What criteria ensure a this compound-focused research question is both novel and feasible?
- Feasible : Ensure access to isotopic standards (e.g., NIST SRM 984 for Rb) and advanced spectroscopy tools.
- Interesting : Target gaps like quadrupolar relaxation mechanisms in Rb NMR .
- Novel : Explore Rb’s role in quantum coherence experiments (e.g., Bose-Einstein condensates).
- Ethical : Follow guidelines for handling radioactive ⁸⁷Rb in environmental studies.
- Relevant : Align with priorities in condensed matter physics or geochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
